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  • Product: (2R)-1-Chloro-3-iodo-propan-2-ol
  • CAS: 2484878-87-5

Core Science & Biosynthesis

Foundational

Analytical Characterization of Chiral Halohydrins: A Definitive Guide to the NMR Spectra and Chemical Shifts of (2R)-1-chloro-3-iodo-propan-2-ol

Executive Summary (2R)-1-chloro-3-iodo-propan-2-ol is a highly versatile, chiral halohydrin building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including beta-blockers, antiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-chloro-3-iodo-propan-2-ol is a highly versatile, chiral halohydrin building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including beta-blockers, antiviral precursors, and complex epoxides. Accurate structural and stereochemical characterization is critical to prevent chiral inversion or racemization during downstream processing. This technical guide provides an in-depth, field-proven analysis of the Nuclear Magnetic Resonance (NMR) spectra of (2R)-1-chloro-3-iodo-propan-2-ol, detailing the causality behind its unique chemical shifts, the quantum mechanical "heavy atom effect" of iodine, and a self-validating protocol for confirming its absolute configuration.

Introduction: The Structural Dynamics of Chiral Halohydrins

In modern drug development, the precise spatial arrangement of atoms dictates pharmacological efficacy. (2R)-1-chloro-3-iodo-propan-2-ol features a central chiral carbon (C2) bonded to a hydroxyl group, flanked asymmetrically by a chloromethyl group (C1) and an iodomethyl group (C3). This dense array of electronegative and polarizable halogens creates a highly specific electronic environment that is perfectly captured by high-resolution NMR spectroscopy.

A common pitfall in halohydrin characterization is the misassignment of the terminal methylene protons due to overlapping multiplet signals. By understanding the underlying shielding effects—specifically the relativistic shielding induced by the iodine atom—scientists can definitively assign these spectra without ambiguity[1].

Standardized NMR Acquisition Protocol

To ensure reproducibility and high-fidelity spectral data, sample preparation must be treated as a self-validating system. Trace water or acidic impurities can lead to rapid proton exchange, obliterating the crucial hydroxyl proton splitting.

Step-by-Step Sample Preparation Methodology
  • Sample Drying: Dry the synthesized (2R)-1-chloro-3-iodo-propan-2-ol under high vacuum (0.1 mbar) for 2 hours to remove residual moisture.

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of ultra-dry, deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The use of CDCl₃ is deliberate; its non-polar nature minimizes hydrogen bonding disruptions, preserving the OH-CH scalar coupling.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a precision 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz (minimum 16 scans, 30° pulse angle, 2-second relaxation delay) and ¹³C NMR at 100 MHz (minimum 256 scans, complete proton decoupling).

Workflow N1 Synthesis / Isolation (2R)-1-chloro-3-iodo-propan-2-ol N2 Sample Preparation Dissolve 15 mg in 0.6 mL dry CDCl3 N1->N2 Purify via Distillation/Chromatography N3 NMR Acquisition 1H (400 MHz), 13C (100 MHz) N2->N3 Transfer to 5mm NMR Tube N4 Spectral Processing Reference to TMS (δ 0.00 ppm) N3->N4 Apply FT & Phase Correction

Fig 1. Standardized workflow for isolation, preparation, and NMR acquisition of chiral halohydrins.

Spectral Assignments and Causality

¹H NMR Chemical Shifts

The ¹H NMR spectrum of 1-chloro-3-iodo-propan-2-ol is characterized by the distinct electronic pull of its substituents[1].

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Insight
-OH 2.44 – 2.45Doublet (d)1HAppears as a doublet due to scalar coupling with the adjacent C2 methine proton. This confirms the absence of rapid intermolecular proton exchange in dry CDCl₃.
-CH₂Cl & -CH₂I 3.66 – 3.73Multiplet (m)4HThe protons of C1 and C3 overlap in this region. The inductive deshielding of Chlorine and the anisotropic effects of Iodine converge, creating a complex second-order multiplet.
-CH(OH)- 3.80 – 3.83Multiplet (m)1HThe C2 methine proton is shifted furthest downfield due to the direct attachment to the highly electronegative oxygen atom.
¹³C NMR Chemical Shifts and the "Heavy Atom Effect"

The ¹³C NMR spectrum provides the most definitive proof of regiochemistry, primarily due to the stark contrast between the carbon atoms bonded to chlorine versus iodine[1].

Carbon AssignmentChemical Shift (δ, ppm)Causality / Mechanistic Insight
C3 (-CH₂I) 9.37The Heavy Atom Effect: Iodine's massive, highly polarizable electron cloud creates a strong diamagnetic shielding effect, pushing the attached carbon resonance dramatically upfield into the aliphatic region.
C1 (-CH₂Cl) 47.94Chlorine is highly electronegative but lacks the polarizable cloud of iodine. It exerts a strong inductive deshielding effect, pulling the carbon resonance downfield.
C2 (-CH(OH)-) 70.41Typical chemical shift for a secondary alcohol carbon, deshielded by the electronegative oxygen atom.

Expert Insight: If a synthesis inadvertently yielded the regioisomer (3-chloro-2-iodo-propan-1-ol), the ¹³C spectrum would immediately reveal the error. The methine carbon (C2) attached to iodine would shift drastically upfield (approx. 30-40 ppm), while the primary alcohol carbon (C1) would appear near 65 ppm. The observed shifts (9.37, 47.94, 70.41) definitively validate the 1-chloro-3-iodo-propan-2-ol connectivity[1].

Stereochemical Validation: Absolute Configuration via Mosher's Method

While 1D NMR confirms the 2D connectivity, it cannot differentiate between the (2R) and (2S) enantiomers. To validate the (2R) absolute configuration, advanced NMR techniques utilizing chiral derivatizing agents (CDAs) must be employed[2]. The industry standard for secondary alcohols is the advanced Mosher's ester analysis[3].

Step-by-Step Mosher Derivatization Methodology
  • Reaction Setup: In two separate dry vials, dissolve 5 mg of the (2R)-1-chloro-3-iodo-propan-2-ol analyte in 0.5 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 3 equivalents of anhydrous pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to both vials.

  • Derivatization: To the first vial, add 2 equivalents of (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl). To the second vial, add (R)-MTPA-Cl.

  • Isolation: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

  • NMR Analysis: Record high-resolution ¹H and ¹⁹F NMR spectra for both the resulting (R)-Mosher ester and (S)-Mosher ester[4].

  • Calculation: Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the chiral center. A positive Δδ for the -CH₂Cl protons and a negative Δδ for the -CH₂I protons definitively assigns the (2R) absolute configuration according to the established spatial models of MTPA esters[3].

Mosher A Target Analyte (2R)-1-chloro-3-iodo-propan-2-ol C Diastereomeric Product (R)-Mosher Ester A->C Acylation (DMAP cat.) B Derivatizing Agent (S)-MTPA-Cl + Pyridine B->C Excess Reagent D NMR Analysis 1H and 19F NMR C->D Purify & Isolate E Stereochemical Assignment Calculate Δδ = δS - δR D->E Extract Chemical Shifts

Fig 2. Self-validating stereochemical assignment workflow using Mosher's ester derivatization.

Conclusion

The rigorous characterization of (2R)-1-chloro-3-iodo-propan-2-ol relies heavily on a deep understanding of nuclear shielding environments. The pronounced "heavy atom effect" of iodine serves as an internal diagnostic tool, pushing the C3 carbon to an unmistakable 9.37 ppm[1]. By coupling precise 1D NMR assignments with chiral derivatization strategies like Mosher's method[2][3], researchers can establish a self-validating analytical framework that ensures absolute structural and stereochemical integrity in pharmaceutical development.

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Exploratory

Thermodynamic Profiling and Conformational Dynamics of Chiral Halohydrins: A Case Study on (2R)-1-Chloro-3-iodo-propan-2-ol

Executive Summary Chiral halohydrins are highly versatile, indispensable building blocks in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Among these, (2R)-1-chloro-3-iodo-propan-2-ol represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral halohydrins are highly versatile, indispensable building blocks in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Among these, (2R)-1-chloro-3-iodo-propan-2-ol represents a uniquely functionalized, dual-halogenated intermediate. Understanding its thermodynamic properties—ranging from macroscopic phase behavior to microscopic conformational equilibria—is critical for optimizing biocatalytic synthesis and downstream stereospecific reactions. This whitepaper provides a comprehensive technical analysis of the thermodynamic and conformational landscape of (2R)-1-chloro-3-iodo-propan-2-ol.

Introduction & Structural Significance

(2R)-1-chloro-3-iodo-propan-2-ol (CAS: 2484878-87-5) is a highly specialized chiral halohydrin[1][2]. The presence of both a chlorine and an iodine atom on adjacent carbons flanking a chiral secondary alcohol center allows for orthogonal reactivity during sequential cross-coupling or nucleophilic substitution. However, the presence of two highly polarizable, electronegative atoms introduces complex thermodynamic behaviors. These thermodynamic parameters dictate the molecule's stability, its phase-transfer properties in biphasic systems, and its spatial orientation during base-induced intramolecular cyclizations.

Conformational Thermodynamics: Intramolecular Hydrogen Bonding

In non-polar environments or neat liquid states, the thermodynamic stability of chiral halohydrins is heavily influenced by intramolecular hydrogen bonding between the hydroxyl group and the adjacent halogens. (2R)-1-chloro-3-iodo-propan-2-ol exists in a delicate conformational equilibrium, with the hydroxyl proton capable of interacting with either the chlorine or the iodine atom.

Causality & Mechanism: Spectroscopic and thermodynamic studies on 2-haloethanols demonstrate that the enthalpy of intramolecular hydrogen bond formation ( ΔH ) increases in the order of I < Br < Cl < F[3]. Despite iodine's larger atomic radius and higher polarizability, the OH···Cl interaction is thermodynamically favored over the OH···I interaction. This is due to chlorine's higher electronegativity, which facilitates superior orbital overlap with the hydroxyl proton[3]. Consequently, the Gibbs free energy ( ΔG ) of the OH···Cl rotamer is more negative, making it the dominant conformational state in solution. This thermodynamic preference directly dictates the spatial orientation of the molecule, heavily influencing the kinetics of base-induced intramolecular cyclizations to form epichlorohydrin derivatives.

Thermodynamic Control in Biocatalytic Synthesis

The industrial synthesis of enantiopure chiral halohydrins frequently relies on the asymmetric bioreduction of prochiral haloketones using Alcohol Dehydrogenases (ADHs)[4].

Causality & Mechanism: The ADH-catalyzed reduction of 1-chloro-3-iodoacetone to (2R)-1-chloro-3-iodo-propan-2-ol is governed by a ketone-alcohol hydrogen-transfer equilibrium. These enzymatic reductions are notoriously thermodynamically limited, often exhibiting a standard Gibbs free energy of reaction ( Δr​G∘ ) close to zero or slightly positive[5]. Because the reaction does not inherently favor product formation, the equilibrium must be driven forward via Le Chatelier's principle. In practice, this is achieved by using a massive excess of a sacrificial hydrogen donor, such as 2-propanol[5]. The thermodynamic equilibrium constant ( Kth​ ) in these aqueous systems is highly dependent on the activity coefficients of the reacting species, which can be accurately modeled using equations of state like electrolyte Perturbed-Chain SAFT (ePC-SAFT)[5].

G A 1-Chloro-3-iodoacetone (Prochiral Ketone) C (2R)-1-Chloro-3-iodo-propan-2-ol (Chiral Halohydrin) A->C Bioreduction (u0394G < 0 with excess 2-propanol) B Alcohol Dehydrogenase + NAD(P)H B->C Hydride Transfer E (R)-Epichlorohydrin Derivative (Chiral Epoxide) C->E Dehalogenation (-HI) D Base-Induced Cyclization (Thermodynamically Favored) D->E Catalysis

Figure 1: Thermodynamic flow of haloketone bioreduction and subsequent epoxidation.

Experimental Workflows: Thermodynamic Characterization

To empirically determine the thermodynamic parameters of (2R)-1-chloro-3-iodo-propan-2-ol, a self-validating spectroscopic protocol is required to isolate intramolecular forces from bulk solvent effects.

Protocol: Variable-Temperature FTIR for Conformational Thermodynamics

Objective: Determine ΔH , ΔS , and ΔG for the OH···Cl vs. OH···I conformational equilibrium.

  • Sample Preparation: Dissolve (2R)-1-chloro-3-iodo-propan-2-ol in anhydrous carbon tetrachloride (CCl₄) to a concentration strictly below 0.01 M.

    • Expertise Insight: CCl₄ is utilized because it is a non-polar, non-hydrogen-bonding solvent that does not compete with intramolecular interactions[3].

    • Self-Validation Step: Perform a preliminary ambient-temperature scan. The absence of a broad absorption band at ~3300 cm⁻¹ validates that the concentration is sufficiently low to prevent intermolecular hydrogen bonding, ensuring that only monomeric species are measured.

  • Data Acquisition: Record FTIR spectra at 5 K intervals from 283 K to 333 K using a temperature-controlled liquid cell with CaF₂ windows.

  • Spectral Deconvolution: Isolate the fundamental O-H stretching region (3500–3650 cm⁻¹). Apply Gaussian-Lorentzian curve fitting to deconvolute the overlapping bands corresponding to the free OH, OH···I, and OH···Cl conformers[3].

  • van 't Hoff Analysis: Calculate the equilibrium constant ( K ) at each temperature based on the ratio of the integrated molar absorptivities of the deconvoluted peaks. Plot ln(K) versus 1/T .

  • Parameter Extraction: Extract the enthalpy difference ( ΔH ) from the slope ( −ΔH/R ) and the entropy difference ( ΔS ) from the y-intercept ( ΔS/R ).

Workflow S1 Sample Preparation Dilute in CCl4 (<0.01M) S2 Variable-Temp FTIR (283K - 333K) S1->S2 Prevent intermolecular H-bonding S3 Spectral Deconvolution (Free vs. H-bonded OH) S2->S3 Isolate u03BD(OH) bands S4 van 't Hoff Analysis ln(K) vs 1/T S3->S4 Calculate Equilibrium Constant (K) S5 Extract u0394H, u0394S, u0394G for OH...Cl / OH...I S4->S5 Thermodynamic Derivation

Figure 2: Experimental workflow for determining conformational thermodynamics via FTIR.

Quantitative Thermodynamic Data

The macroscopic and computed thermodynamic descriptors for 1-chloro-3-iodo-propan-2-ol provide a baseline for its physical behavior during synthesis, purification, and formulation.

PropertyValueSource / Methodology
Molecular Formula C₃H₆ClIOComputed[6]
Molecular Weight 220.44 g/mol Computed[6]
Physical State (298 K) LiquidExperimental Observation[6]
XLogP3 (Partition Coefficient) 1.3Computed (PubChem release 2019.06.18)[6]
Topological Polar Surface Area 20.2 ŲComputed (Cactvs 3.4.6.11)[6]
Hydrogen Bond Donors 1Computed[6]
Hydrogen Bond Acceptors 1Computed[6]

Note: The low Topological Polar Surface Area (TPSA) and moderate XLogP3 indicate highly favorable phase-transfer properties, which are critical when designing biphasic biocatalytic reaction systems to overcome thermodynamic limitations.

Conclusion

The thermodynamic profiling of (2R)-1-chloro-3-iodo-propan-2-ol reveals a complex interplay between intramolecular conformational preferences and macroscopic reaction equilibria. By understanding the energetic favorability of the OH···Cl hydrogen bond over its iodine counterpart, chemists can better predict the molecule's stereochemical behavior during downstream epoxidation. Furthermore, recognizing the thermodynamic limitations of ADH-catalyzed haloketone reductions allows for the rational design of equilibrium-shifting strategies, ensuring high yields of this critical chiral building block.

References

  • PubChem. "1-Chloro-3-iodopropan-2-ol | C3H6ClIO | CID 10922054". Source: nih.gov. URL:[Link]

  • NextSDS. "(2R)-1-Chloro-3-iodo-propan-2-ol — Chemical Substance Information". Source: nextsds.com. URL:[Link]

  • ACS Publications. "Measuring and Predicting Thermodynamic Limitation of an Alcohol Dehydrogenase Reaction". Source: acs.org. URL:[Link]

  • RSC Publishing. "One-pot chemo- and photo-enzymatic linear cascade processes". Source: rsc.org. URL:[Link]

  • Canadian Science Publishing. "SPECTROSCOPIC STUDIES OF ALCOHOLS: II. THE CONFORMATION OF 2-HALOETHANOLS IN CARBON TETRACHLORIDE SOLUTION". Source: cdnsciencepub.com. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action for (2R)-1-chloro-3-iodo-propan-2-ol Derivatives

Introduction: The Strategic Importance of Chiral Halohydrins in Drug Discovery Halohydrins, organic compounds featuring a halogen and a hydroxyl group on adjacent carbons, represent a class of highly versatile intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral Halohydrins in Drug Discovery

Halohydrins, organic compounds featuring a halogen and a hydroxyl group on adjacent carbons, represent a class of highly versatile intermediates in synthetic chemistry. Their utility is significantly amplified when a stereocenter is introduced, as is the case with (2R)-1-chloro-3-iodo-propan-2-ol. The derivatives of this specific chiral scaffold are of increasing interest to researchers in drug development due to their potential as targeted therapeutic agents. The presence of two different halogens (chlorine and iodine) at the terminal positions, flanking a chiral secondary alcohol, provides a unique combination of reactivity and stereospecificity. This guide offers an in-depth exploration of the probable mechanisms of action for derivatives of (2R)-1-chloro-3-iodo-propan-2-ol, providing a foundational framework for researchers and drug development professionals. The biological activity of such derivatives is profoundly influenced by their three-dimensional structure, a recurring theme in modern pharmacology where enantiomers of the same compound can exhibit widely different therapeutic effects and toxicities.[1][2][3]

This document will delve into the core chemical principles that govern the reactivity of these molecules, their likely interactions with biological macromolecules, and the experimental methodologies required to elucidate their specific mechanisms of action.

Core Mechanistic Principles: A Dichotomy of Reactivity

The derivatives of (2R)-1-chloro-3-iodo-propan-2-ol are predisposed to primarily engage with biological systems through two distinct, yet potentially overlapping, mechanisms: covalent modification via alkylation and specific, non-covalent enzyme inhibition . The inherent chemical functionalities of the parent scaffold dictate these pathways.

Mechanism I: Alkylation via Intramolecular Cyclization to a Reactive Epoxide

The most probable mechanism of action for many derivatives of (2R)-1-chloro-3-iodo-propan-2-ol is their function as alkylating agents.[4] This is a well-established mechanism for a variety of anticancer drugs.[4] The process is initiated by an intramolecular SN2 reaction, where the hydroxyl group (or an alkoxide formed under physiological conditions) acts as a nucleophile, displacing one of the adjacent halides to form a highly reactive epoxide intermediate.

Given the differential reactivity of the carbon-halogen bonds (C-I is weaker and iodide is a better leaving group than C-Cl), the initial cyclization is most likely to involve the displacement of the iodide, forming a chiral (R)-chloromethyl epoxide (glycidyl chloride).

dot

Caption: Proposed alkylation mechanism of action.

This epoxide is a potent electrophile, susceptible to attack by a wide range of biological nucleophiles present in the cell. Key targets include:

  • DNA: The nitrogen atoms of purine bases (e.g., N7 of guanine) are particularly nucleophilic and are common targets for alkylating agents. Alkylation of DNA can lead to the formation of DNA adducts, which can trigger cell cycle arrest, DNA repair mechanisms, and ultimately, apoptosis. Bifunctional alkylating agents can even cross-link DNA strands, preventing replication and transcription.

  • Proteins: Nucleophilic amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) can be alkylated. This can lead to the inactivation of critical enzymes or the disruption of protein-protein interactions, thereby interfering with vital cellular signaling pathways.

The stereochemistry of the (2R) configuration is paramount. It dictates the absolute stereochemistry of the resulting epoxide intermediate, which in turn governs the stereospecificity of the interaction with the chiral environment of a biological target, such as an enzyme's active site or the grooves of DNA.[1][2][3]

The intracellular formation of the reactive epoxide can also be catalyzed by a class of enzymes known as halohydrin dehalogenases (HHDHs).[5] These enzymes are known to catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. The stereoselectivity of HHDHs could play a critical role in the bioactivation of these derivatives, potentially favoring the conversion of one enantiomer over the other.

dot

HHDH_Bioactivation cluster_cell Cellular Environment ProDrug (2R)-Derivative (Pro-drug) HHDH Halohydrin Dehalogenase (HHDH) ProDrug->HHDH Substrate ActiveEpoxide Reactive Epoxide (Active Drug) HHDH->ActiveEpoxide Catalysis Target Cellular Target (DNA/Protein) ActiveEpoxide->Target Alkylation Effect Cytotoxicity Target->Effect

Caption: Enzymatic bioactivation by HHDH.

Mechanism II: Targeted Enzyme Inhibition

Beyond covalent modification, derivatives of (2R)-1-chloro-3-iodo-propan-2-ol may act as specific inhibitors of key enzymes. In this scenario, the derivative binds to the active site or an allosteric site of an enzyme, modulating its activity through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, halogen bonding). The unique stereochemistry and the presence of halogens are critical for the specificity and affinity of this binding.

Potential enzyme targets could include:

  • Kinases: Many anticancer drugs target protein kinases involved in cell signaling pathways that regulate proliferation and survival.

  • Enzymes in Nucleotide Metabolism: As suggested by the use of the related compound 1-chloro-3-iodopropane in the synthesis of inhibitors for enzymes in the purine biosynthetic pathway, derivatives could potentially target enzymes like glycinamide ribonucleotide transformylase (GAR Tfase) or aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase).[6] Inhibition of these pathways would starve cancer cells of the necessary building blocks for DNA and RNA synthesis.

  • Iodide-Metabolizing Enzymes: Given the presence of iodine, these derivatives could potentially interact with enzymes involved in iodide transport or metabolism, such as iodotyrosine deiodinase, which is crucial for thyroid hormone synthesis.[7]

The inhibition could be reversible or irreversible. While reversible inhibition relies on the strength of non-covalent interactions, irreversible inhibition would likely occur if a nucleophilic residue in the enzyme's active site attacks the electrophilic carbons of the halohydrin derivative, leading to a covalent bond.

Experimental Protocols for Mechanism of Action Elucidation

To determine the precise mechanism of action for a novel derivative of (2R)-1-chloro-3-iodo-propan-2-ol, a systematic and multi-faceted experimental approach is required.

Protocol 1: Assessing Cytotoxicity and Alkylating Potential
  • Cell Viability Assays:

    • Objective: To determine the cytotoxic potency of the derivative.

    • Method: Treat a panel of cancer cell lines with a range of concentrations of the derivative. After a set incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Data Output: IC50 values for each cell line.

  • DNA Damage Assays:

    • Objective: To detect DNA alkylation and damage.

    • Method:

      • Comet Assay (Single Cell Gel Electrophoresis): Treat cells with the derivative and assess DNA strand breaks.

      • γ-H2AX Immunofluorescence: Treat cells and stain for the phosphorylated histone H2AX, a marker of DNA double-strand breaks.

    • Data Output: Quantitative analysis of DNA damage.

  • In Vitro Alkylation Assay:

    • Objective: To confirm the ability of the derivative to alkylate a model nucleophile.

    • Method: Incubate the derivative with a nucleophilic reporter molecule, such as 4-(p-nitrobenzyl)pyridine (NBP), under conditions that promote epoxide formation. Alkylation of NBP results in a colored product that can be quantified spectrophotometrically.

    • Data Output: Confirmation of alkylating activity and relative reactivity.

Protocol 2: Identifying Specific Enzyme Inhibition
  • Broad-Spectrum Kinase and Enzyme Panel Screening:

    • Objective: To identify potential specific enzyme targets.

    • Method: Submit the derivative for screening against a large panel of recombinant human kinases and other enzymes (commercially available services).

    • Data Output: A list of "hit" enzymes that are significantly inhibited by the compound.

  • Enzyme Inhibition Kinetics:

    • Objective: To characterize the mode of inhibition for a specific enzyme target identified in the screen.

    • Method: Perform in vitro enzyme activity assays with the purified target enzyme in the presence of varying concentrations of the substrate and the inhibitor derivative.

    • Data Output: Determination of the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This data is crucial for structure-activity relationship (SAR) studies.

Parameter Description Significance
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.A measure of inhibitor potency.
Ki Inhibition constant; the dissociation constant of the enzyme-inhibitor complex.A more accurate measure of inhibitor affinity than IC50.
Mode of Inhibition Competitive, non-competitive, etc.Provides insight into how the inhibitor binds to the enzyme.
Protocol 3: Target Engagement and Pathway Analysis in Cells
  • Western Blot Analysis:

    • Objective: To investigate the effect of the derivative on specific signaling pathways.

    • Method: Treat cells with the derivative and analyze the expression and phosphorylation status of key proteins in pathways identified from enzyme screens or hypothesized to be involved (e.g., apoptosis pathways (caspase cleavage), cell cycle control (cyclins), DNA damage response (p53)).

    • Data Output: Changes in protein levels and activation states.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm direct binding of the derivative to its target protein in a cellular context.

    • Method: Treat intact cells with the derivative, heat the cell lysate to various temperatures, and then quantify the amount of soluble target protein remaining by Western blot or mass spectrometry. Ligand binding stabilizes the protein, leading to a higher melting temperature.

    • Data Output: A thermal shift curve demonstrating target engagement.

Conclusion and Future Directions

Derivatives of (2R)-1-chloro-3-iodo-propan-2-ol represent a promising class of molecules for drug discovery, with their mechanism of action likely rooted in their ability to act as stereospecific alkylating agents or as targeted enzyme inhibitors. The key to unlocking their therapeutic potential lies in a thorough and systematic investigation of their biological activity. By combining cytotoxicity profiling, DNA damage assessment, broad-spectrum enzyme screening, and in-cell target engagement studies, researchers can build a comprehensive understanding of how these unique chiral halohydrins exert their effects. This knowledge is essential for the rational design of next-generation derivatives with improved potency, selectivity, and safety profiles, ultimately paving the way for novel therapeutic interventions.

References

  • Alkylating anticancer agents and their relations to microRNAs - PMC - NIH. (n.d.).
  • (PDF) Chirality in Anticancer Agents - ResearchGate. (n.d.).
  • Anticancer agents - UMP. (n.d.).
  • Analogues of Anticancer Natural Products: Chiral Aspects - PMC. (2023, March 16).
  • Chirality in Anticancer Agents - IntechOpen. (2021, August 2).
  • Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase - PubMed. (2024, December 9).
  • In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PubMed. (2021, March 15).
  • Cyanopyrazoles as analogs of purine precursors--I. Inhibitory effect on purine biosynthesis de novo - PubMed. (1984).

Sources

Protocols & Analytical Methods

Method

synthesis protocol for (2R)-1-chloro-3-iodo-propan-2-ol from epichlorohydrin

Application Note: Regioselective Synthesis of (2R)-1-Chloro-3-iodo-propan-2-ol Executive Summary Chiral halohydrins are highly versatile building blocks in asymmetric synthesis and drug development. Specifically, 1-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of (2R)-1-Chloro-3-iodo-propan-2-ol

Executive Summary

Chiral halohydrins are highly versatile building blocks in asymmetric synthesis and drug development. Specifically, 1-chloro-3-iodo-propan-2-ol serves as a critical bifunctional intermediate, allowing for orthogonal reactivity at its two halogenated termini[1]. This application note details a highly regioselective, self-validating protocol for synthesizing the (2R) enantiomer via the nucleophilic ring-opening of epichlorohydrin.

Mechanistic Rationale & Stereochemical Causality

The synthesis relies on the regioselective ring-opening of an epoxide by an iodide anion ( I− ). Under mildly acidic or neutral conditions, the interaction between the nucleophile and the epoxide is governed by steric (Pauli) repulsion, steering the attack preferentially toward the sterically less encumbered (terminal carbon) via an SN​2 pathway[2].

Critical Stereochemical Insight: To synthesize (2R)-1-chloro-3-iodo-propan-2-ol, one must begin with (S)-epichlorohydrin . While the nucleophilic attack at C3 does not invert the physical 3D geometry of the chiral center at C2, it alters the Cahn-Ingold-Prelog (CIP) priority of the substituents.

  • In the starting material, the priorities are: -O (1) > - CH2​Cl (2) > - CH2​ (epoxide) (3).

  • Upon ring opening with iodide, the - CH2​ (epoxide) group becomes a - CH2​I group. Because iodine has a higher atomic mass than chlorine, the new priorities at C2 become: -OH (1) > - CH2​I (2) > - CH2​Cl (3). This shift in priority nomenclature means that (S)-epichlorohydrin directly yields the (2R)-halohydrin product[3].

Fig 1: Regioselective SN2 ring-opening mechanism and stereochemical translation.

Experimental Protocol

This protocol utilizes Sodium Iodide (NaI) in the presence of a mild acid catalyst (such as acetic acid or an acidic resin) to facilitate the regioselective ring opening while suppressing polymerization[4][5].

Table 1: Reaction Parameters & Reagent Stoichiometry
Reagent/MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
(S)-Epichlorohydrin92.521.00.925 g (783 µL)Chiral Substrate
Sodium Iodide (NaI)149.891.21.80 gNucleophile Source
Acetic Acid (Glacial)60.051.50.90 g (858 µL)Mild Acid Catalyst/Proton Source
Acetone (Anhydrous)58.08-15.0 mLSolvent
Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 15.0 mL of anhydrous acetone.

  • Reagent Solubilization: Add 1.80 g of Sodium Iodide (NaI) to the flask. Stir until complete dissolution is achieved. The solution will appear clear to slightly yellow.

  • Catalyst Addition: Inject 858 µL of glacial acetic acid into the stirring mixture. The mild acid protonates the epoxide oxygen, lowering the activation strain for the incoming nucleophile without inducing unwanted carbocation formation (which would lead to racemization)[2][5].

  • Substrate Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 783 µL of (S)-epichlorohydrin dropwise over 5 minutes to control the exothermic ring-opening process.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. The starting epoxide will be consumed, and a new, lower- Rf​ spot (the halohydrin) will appear.

  • Quenching & Workup: Dilute the reaction mixture with 30 mL of diethyl ether. Transfer to a separatory funnel and wash sequentially with:

    • 15 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ): This step is critical to reduce any elemental iodine ( I2​ ) generated by the oxidation of iodide back to water-soluble I− , preventing product discoloration and degradation.

    • 15 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ): To neutralize residual acetic acid.

    • 15 mL of Brine: To remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C, max 50 mbar) to avoid volatilizing the product.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford the pure product[6].

Validation & Analytical Profile

To ensure the protocol acts as a self-validating system, the isolated product must be cross-referenced against the following expected analytical parameters to confirm both regioselectivity and enantiomeric purity.

Table 2: Expected Analytical Data
ParameterExpected ResultDiagnostic Significance
Appearance Pale yellow to colorless oilIndicates successful removal of I2​ impurities.
Yield 80 - 88%Validates the efficiency of the SN​2 pathway over side reactions.
1H NMR (400 MHz, CDCl3​ ) δ ~4.0 (m, 1H, -CH-OH), ~3.6 (m, 2H, - CH2​Cl ), ~3.3 (m, 2H, - CH2​I )Confirms regiochemistry. The distinct chemical shifts of the methylene protons adjacent to Cl vs. I validate attack at C3.
Optical Rotation [α]D20​ Positive (+) valueConfirms the isolation of the (2R) enantiomer and lack of racemization during synthesis[3].

Sources

Application

using (2R)-1-chloro-3-iodo-propan-2-ol as a chiral building block

Application Note: (2R)-1-Chloro-3-iodo-propan-2-ol as a Premier Chiral Building Block in Asymmetric Synthesis Introduction & Chemical Rationale In the landscape of modern asymmetric synthesis and drug development, chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2R)-1-Chloro-3-iodo-propan-2-ol as a Premier Chiral Building Block in Asymmetric Synthesis

Introduction & Chemical Rationale

In the landscape of modern asymmetric synthesis and drug development, chiral C3 building blocks are foundational to the construction of complex active pharmaceutical ingredients (APIs). While epichlorohydrin is traditionally used for these purposes, its high volatility, toxicity, and mutagenic profile pose significant handling challenges at scale[1].

(2R)-1-Chloro-3-iodo-propan-2-ol (CAS: 2484878-87-5) emerges as a highly stable, differentiated dihalopropanol alternative[2]. By bearing two different halogens (chlorine and iodine) on primary carbons flanking a chiral secondary alcohol, this molecule allows for exquisite regiocontrol. It serves as a direct, bench-stable precursor to (S)-epichlorohydrin , functioning as a linchpin in the synthesis of β-adrenergic antagonists (beta-blockers) like (S)-propranolol and oxazolidinone antibiotics like Linezolid[3][4].

Mechanistic Insights: Causality & Stereochemistry

The Thermodynamic Advantage of Differentiated Halogens

The utility of (2R)-1-chloro-3-iodo-propan-2-ol lies in the stark contrast between its leaving groups. When subjected to basic conditions, the C2-hydroxyl group is deprotonated to form an alkoxide. This intermediate acts as an internal nucleophile. Because the carbon-iodine (C–I) bond is significantly weaker and longer than the carbon-chlorine (C–Cl) bond, the alkoxide exclusively attacks the C3 position. This intramolecular SN2 reaction cleanly displaces the iodide ion, forming the epoxide ring while leaving the C1 chloride perfectly intact for subsequent downstream reactions.

Table 1: Halogen Leaving Group Comparison in 1-Chloro-3-iodo-propan-2-ol

PropertyC1 Position (Chloride)C3 Position (Iodide)Mechanistic Impact on Synthesis
Bond Dissociation Energy ~338 kJ/mol~238 kJ/molC–I breaks preferentially; C–Cl remains stable under mild basic conditions.
Leaving Group Ability ModerateExcellentDrives exclusive regioselectivity during intramolecular Williamson ether synthesis.
Polarizability LowerHigherIodide is highly susceptible to direct nucleophilic displacement even without epoxidation.
Electronegativity 3.162.66The C–I bond is less polarized but kinetically more reactive due to orbital overlap.
The Stereochemical Priority Swap

A critical mechanistic feature of this transformation is the apparent "inversion" of the absolute configuration without breaking any bonds at the chiral center. During the base-mediated ring closure, the spatial orientation of the backbone remains fixed. However, the Cahn-Ingold-Prelog (CIP) priorities of the substituents change:

  • In the starting (2R)-halohydrin , the priorities are: -OH (1) > -CH2I (2) > -CH2Cl (3).

  • In the resulting epoxide , the priorities become: -O- (epoxide) (1) > -CH2Cl (2) > -CH2O- (epoxide) (3).

Because the relative priority of the C1 and C3 groups swap, the (2R)-halohydrin yields (S)-epichlorohydrin [3].

Pathway A (2R)-1-chloro-3-iodo-propan-2-ol CIP: -OH > -CH2I > -CH2Cl B Alkoxide Intermediate (C2-O⁻) A->B Mild Base (Deprotonation) C (S)-Epichlorohydrin CIP: -O- > -CH2Cl > -CH2O- B->C Intramolecular SN2 (-I⁻) D Nucleophilic Attack (e.g., ArO⁻ at C3) C->D Regioselective Ring Opening

Caption: Stereochemical priority swap and reaction pathway from (2R)-halohydrin to (S)-epichlorohydrin.

Applications in Drug Development

The in situ generation of (S)-epichlorohydrin from (2R)-1-chloro-3-iodo-propan-2-ol bypasses the need to isolate volatile epoxides. This is heavily leveraged in the synthesis of (S)-Propranolol [5]. The generated (S)-epichlorohydrin is attacked at the less hindered C3 position by 1-naphthoxide. Subsequent re-closure to an aryl glycidyl ether and final ring-opening with isopropylamine yields the enantiomerically pure beta-blocker[4].

Workflow Step1 Step 1: Preparation Dissolve (2R)-1-chloro-3-iodo-propan-2-ol in anhydrous DMF or THF Step2 Step 2: Base Addition Add K2CO3 (1.5 eq) at 0°C to generate the alkoxide intermediate Step1->Step2 Step3 Step 3: Epoxidation Stir for 2h at RT to form (S)-epichlorohydrin in situ Step2->Step3 Step4 Step 4: Nucleophile Coupling Add 1-Naphthol (1.0 eq) Heat to 60°C for 4-6h Step3->Step4 Step5 Step 5: Workup & Isolation Quench with H2O, extract with EtOAc, Wash with brine, dry over Na2SO4 Step4->Step5 Product Final Product Chiral Aryl Glycidyl Ether (Propranolol Precursor) Step5->Product

Caption: Step-by-step experimental workflow for in situ epoxidation and nucleophilic coupling.

Self-Validating Experimental Protocols

Protocol: In Situ Epoxidation and Arylation to (S)-1-(1-Naphthyloxy)-3-chloro-propan-2-ol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the causality of the reaction is tracked.

Reagents:

  • (2R)-1-chloro-3-iodo-propan-2-ol: 10.0 mmol (2.20 g)

  • 1-Naphthol: 9.5 mmol (1.37 g)

  • Potassium Carbonate (K₂CO₃, finely powdered): 15.0 mmol (2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Epoxide Generation: Dissolve (2R)-1-chloro-3-iodo-propan-2-ol in 10 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Slowly add 15.0 mmol of K₂CO₃.

    • Causality Note: K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature degradation of the resulting epoxide. DMF solvates the potassium ion, leaving a highly reactive "naked" alkoxide.

  • In-Process Control 1 (IPC-1): Stir for 2 hours at room temperature. Monitor the conversion of the halohydrin to (S)-epichlorohydrin via GC-MS (look for the disappearance of the m/z 220 parent ion and emergence of m/z 92).

  • Arylation: Once epoxidation is confirmed, add 1-Naphthol (dissolved in 10 mL DMF) dropwise to the reaction mixture. Elevate the temperature to 60 °C and stir for 5 hours.

  • In-Process Control 2 (IPC-2): Monitor via TLC (Hexanes:EtOAc 8:2). Because the epoxide lacks a strong UV chromophore, use a KMnO₄ stain. The product will appear as a distinct UV-active spot (due to the naphthyl ring) with a lower Rf than 1-naphthol.

  • Workup: Cool the reaction to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Validation Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) followed by brine (30 mL). The LiCl wash is critical for the complete removal of residual DMF, which would otherwise suppress crystallization.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the chiral intermediate.

References

  • PubChem. "1-Chloro-3-iodopropan-2-ol | C3H6ClIO - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • NextSDS. "(2R)-1-Chloro-3-iodo-propan-2-ol — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • LookChem. "Cas 106-89-8, 1-Chloro-2,3-epoxypropane." LookChem. Available at:[Link]

  • ResearchGate. "Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution." ResearchGate Publications. Available at:[Link]

Sources

Method

The Strategic Role of (2R)-1-chloro-3-iodo-propan-2-ol in Chiral API Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of (2R)-1-chloro-3-iodo-propan-2-ol, a versatile and highly valuable chiral building block in the manu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (2R)-1-chloro-3-iodo-propan-2-ol, a versatile and highly valuable chiral building block in the manufacturing of active pharmaceutical ingredients (APIs). Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthetic applications, provides detailed, field-proven protocols, and grounds all claims in authoritative scientific literature. As a senior application scientist, the goal is to equip you with both the foundational knowledge and the practical methodologies to effectively utilize this key chiral intermediate in your drug development programs.

Introduction: The Significance of Chirality and the Utility of (2R)-1-chloro-3-iodo-propan-2-ol

In modern pharmacology, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide increasingly demand the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. This has led to a surge in the demand for enantiomerically pure starting materials and intermediates.

(2R)-1-chloro-3-iodo-propan-2-ol emerges as a critical synthon in this context. Its trifunctional nature—a stereodefined secondary alcohol, a primary chloride, and a primary iodide—offers a rich platform for sequential and regioselective chemical transformations. The differential reactivity of the chloro and iodo groups allows for a stepwise introduction of various functionalities, making it an ideal precursor for the asymmetric synthesis of a range of complex APIs. This guide will focus on its application in the synthesis of both beta-adrenergic receptor blockers (beta-blockers) and, notably, non-ionic iodinated contrast media.

Physicochemical Properties and Safe Handling

A thorough understanding of the physical and chemical properties of (2R)-1-chloro-3-iodo-propan-2-ol is fundamental to its safe and effective use in a laboratory or manufacturing setting.

PropertyValueSource
Molecular Formula C₃H₆ClIOPubChem[1][2]
Molecular Weight 220.44 g/mol PubChem[1][2]
CAS Number 2484878-87-5Synblock[3]
Appearance (Expected) Colorless to light yellow liquidGeneral chemical knowledge
Boiling Point Not readily available; likely high due to molecular weight and polarityGeneral chemical knowledge
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light.Synblock[3]

Safety and Handling:

  • Hazard Statements: While specific toxicology data for this exact compound is limited, it should be handled with the assumption that it is harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and eye irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

    • All waste materials should be disposed of in accordance with local, state, and federal regulations.

Application in API Manufacturing: A Tale of Two Classes

The unique structural features of (2R)-1-chloro-3-iodo-propan-2-ol make it a valuable precursor for at least two major classes of APIs: beta-blockers and iodinated contrast media.

Synthesis of Chiral Beta-Blockers

Many beta-blockers, such as (S)-Propranolol and (S)-Bisoprolol, feature a (S)-1-(alkylamino)-3-(aryloxy)propan-2-ol core structure. The (S)-enantiomer is typically the pharmacologically active form.[4] (2R)-1-chloro-3-iodo-propan-2-ol can serve as a precursor to the necessary (R)-epichlorohydrin or related chiral synthons, which are then used to introduce the propan-2-ol backbone with the correct stereochemistry.

The general synthetic strategy involves the reaction of a phenol with a chiral three-carbon electrophile, followed by the introduction of the amine side chain. While direct use of (2R)-1-chloro-3-iodo-propan-2-ol is less documented than its epichlorohydrin counterpart, the principles of its application are rooted in established synthetic transformations.

Featured Application: Synthesis of (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide (Iopamidol)

A lesser-known but highly significant application of chiral C3 synthons is in the manufacturing of non-ionic, low-osmolar iodinated contrast media.[5][6][7] Iopamidol is a widely used X-ray contrast agent, and its synthesis requires the stereospecific introduction of an (S)-2-hydroxypropanoyl side chain.[5][8] The use of a chiral precursor is essential to avoid the formation of diastereomers, which would complicate purification and regulatory approval.

While many patented syntheses of Iopamidol utilize (S)-2-(acetyloxy)propanoyl chloride, the underlying principle relies on a readily available, enantiomerically pure three-carbon synthon.[9][10] (2R)-1-chloro-3-iodo-propan-2-ol represents a versatile starting point from which such synthons can be derived.

Protocol: Conceptual Synthetic Pathway to a Key Iopamidol Intermediate

This protocol outlines a scientifically plausible, multi-step synthesis of a key chiral intermediate for Iopamidol, starting from (2R)-1-chloro-3-iodo-propan-2-ol. This sequence is designed to illustrate the strategic use of the starting material's functional groups.

Step 1: Protection of the Hydroxyl Group

  • Rationale: To prevent unwanted side reactions of the secondary alcohol in subsequent steps, it is first protected, for example, as a silyl ether.

  • Procedure:

    • Dissolve (2R)-1-chloro-3-iodo-propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

    • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Selective Oxidation of the Iodide to a Carboxylic Acid

  • Rationale: The more reactive iodide is selectively oxidized to a carboxylic acid, which can then be activated for amidation.

  • Procedure:

    • Dissolve the TBDMS-protected intermediate (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile/water).

    • Add an oxidizing agent such as ruthenium(III) chloride hydrate (catalytic amount) and sodium periodate (excess).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.

    • Work up the reaction by quenching with sodium thiosulfate, followed by extraction with an organic solvent like ethyl acetate.

    • Purify the resulting carboxylic acid by column chromatography.

Step 3: Amide Coupling with the Core Aniline Moiety

  • Rationale: The newly formed carboxylic acid is activated and coupled with the aniline core of the Iopamidol precursor.

  • Procedure:

    • Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DCM.

    • Add a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

    • Add the Iopamidol aniline precursor (e.g., 5-amino-N,N'-bis[2,3-dihydroxypropyl]-2,4,6-triiodo-1,3-benzenedicarboxamide, 1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir at room temperature for 12-18 hours.

    • Dilute with DCM, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to yield the coupled product.

Step 4: Deprotection and Final Transformation

  • Rationale: The protecting group is removed, and the chloride is converted to the final hydroxyl group to yield the desired side chain.

  • Procedure:

    • Dissolve the product from Step 3 in tetrahydrofuran (THF).

    • Add a fluoride source such as tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.

    • The resulting primary chloride can then be hydrolyzed to the alcohol under appropriate conditions (e.g., reaction with a hydroxide source in a polar aprotic solvent).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Conceptual synthetic workflow for an Iopamidol intermediate.

Quality Control and Analytical Protocols

Ensuring the chemical and, most importantly, the enantiomeric purity of (2R)-1-chloro-3-iodo-propan-2-ol is critical for its successful use in API synthesis.

Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct retention times.

  • Protocol:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is a common choice for resolving chiral alcohols and their derivatives.

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

    • Sample Preparation: Prepare a dilute solution of (2R)-1-chloro-3-iodo-propan-2-ol in the mobile phase (e.g., 1 mg/mL).

    • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 (assuming the R-enantiomer is the major peak).

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the chemical purity of the compound.

  • ¹H NMR (in CDCl₃):

    • The spectrum is expected to show distinct signals for the protons on the three-carbon backbone.

    • The proton on the chiral center (CH-OH) will appear as a multiplet.

    • The diastereotopic protons of the CH₂Cl and CH₂I groups will likely appear as complex multiplets due to coupling with the adjacent chiral proton.

    • The hydroxyl proton will appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.[11]

  • ¹³C NMR (in CDCl₃):

    • Three distinct signals are expected for the three carbon atoms of the propanol backbone, each in a unique chemical environment due to the different halogen substituents.

Analytical TechniquePurposeKey Parameters
Chiral HPLC Determination of enantiomeric purity (e.e.)Chiral stationary phase (e.g., Chiralcel OD-H), mobile phase (n-hexane/isopropanol), UV detection.
¹H NMR Structural confirmation, assessment of chemical purityChemical shifts, coupling constants, integration. D₂O exchange for OH peak identification.
¹³C NMR Confirmation of carbon backbone and substitution patternNumber of signals and their chemical shifts.

dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Quality control workflow for (2R)-1-chloro-3-iodo-propan-2-ol.

Conclusion

(2R)-1-chloro-3-iodo-propan-2-ol stands out as a strategically important chiral building block in the synthesis of complex APIs. Its unique trifunctional nature allows for a high degree of synthetic flexibility, enabling the stereocontrolled construction of key structural motifs in drugs such as beta-blockers and iodinated contrast media. The successful implementation of this synthon in a manufacturing setting is contingent upon a thorough understanding of its properties, the application of robust synthetic protocols, and the use of precise analytical methods for quality control. This guide has provided a framework for researchers and drug development professionals to harness the full potential of this valuable chiral intermediate.

References

  • NO328627B1 - Process for the preparation of iopamidol and the novel intermediates therein - Google Patents.
  • Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. (2017). ResearchGate. Available at: [Link]

  • US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents.
  • Large scale synthesis of high purity iopamidol - International Journal of Current Research. Available at: [Link]

  • Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. (2021). MDPI. Available at: [Link]

  • Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol. (2024). Royal Society of Chemistry. Available at: [Link]

  • Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. (2025). ResearchGate. Available at: [Link]

  • Bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursor: (R)-2-bromo-1-(naphthalen-2-yl)ethanol. ResearchGate. Available at: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). Sci-Hub. Available at: [Link]

  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). MDPI. Available at: [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2022). Royal Society of Chemistry. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). SciSpace. Available at: [Link]

  • 1-Chloro-3-iodopropan-2-ol | C3H6ClIO | CID 10922054 - PubChem. Available at: [Link]

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. (2018). PMC - NIH. Available at: [Link]

  • Iodinated Contrast agents within Radiology. (2020). ResearchGate. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. (2024). MDPI. Available at: [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026). MDPI. Available at: [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Iodinated Radiocontrast Agents | Radiology Key. (2016). Available at: [Link]

  • Iodinated contrast media. (2021). World Journal of Advanced Research and Reviews. Available at: [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. (2025). Doc Brown's Chemistry. Available at: [Link]

  • 1-Chloro-3-iodopropan-2-ol | C3H6ClIO | CID 10922054 - PubChem. Available at: [Link]

Sources

Application

Application Note: Regioselective Synthesis of (S)-Epichlorohydrin via Intramolecular Ring-Closing of (2R)-1-Chloro-3-iodo-propan-2-ol

Executive Summary The synthesis of chiral epoxides is a cornerstone in the development of active pharmaceutical ingredients (APIs), serving as critical electrophilic intermediates for a wide array of nucleophilic ring-op...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral epoxides is a cornerstone in the development of active pharmaceutical ingredients (APIs), serving as critical electrophilic intermediates for a wide array of nucleophilic ring-opening reactions. This application note details the highly regioselective and stereospecific transformation of the dihalopropanol (2R)-1-chloro-3-iodo-propan-2-ol into (S)-epichlorohydrin . By leveraging the differential leaving group abilities of halogens under basic conditions, this protocol ensures a high-yielding intramolecular SN2 cyclization while maintaining strict stereochemical fidelity.

Mechanistic Causality: Regioselectivity and Stereospecificity

As a Senior Application Scientist, it is critical to understand why a reaction proceeds along a specific pathway, rather than simply knowing that it does. The ring-closing of (2R)-1-chloro-3-iodo-propan-2-ol is governed by two fundamental chemical principles:

A. Regioselectivity: The Leaving Group Dichotomy

When the substrate is treated with a strong base (such as NaOH), the hydroxyl group is deprotonated to form an alkoxide intermediate[1]. This oxygen nucleophile is flanked by two potential electrophilic carbons: one bearing a chlorine atom and the other bearing an iodine atom.

The reaction is entirely regioselective for the displacement of iodine. Iodide (I⁻) is a significantly superior leaving group compared to chloride (Cl⁻)[2]. This nucleofugality is driven by iodine's larger atomic radius and higher polarizability, which allows it to better stabilize the developing negative charge in the transition state[3]. Furthermore, iodide is the conjugate base of a much stronger acid (HI, pKa ≈ -10) compared to chloride (HCl, pKa ≈ -7)[2]. Consequently, the alkoxide exclusively attacks the C3 position, expelling the iodide and leaving the C1 chlorine atom intact.

B. Stereospecificity: The Cahn-Ingold-Prelog (CIP) Inversion

A fascinating aspect of this reaction is the apparent inversion of absolute configuration from (2R) to (S) , despite the fact that no bonds to the chiral center (C2) are broken during the SN2 attack at C3[4].

This is not a physical inversion of the stereocenter, but rather a nominal inversion dictated by CIP priority rules:

  • In the reactant ((2R)-1-chloro-3-iodo-propan-2-ol): The CIP priorities at C2 are -OH (Priority 1) > -CH₂I (Priority 2) > -CH₂Cl (Priority 3). The spatial arrangement yields an (R) configuration.

  • In the product ((S)-epichlorohydrin): The iodine is lost, and the oxygen forms a ring. The new priorities at C2 become -O- (Priority 1) > -CH₂Cl (Priority 2) > -CH₂-O- (Priority 3). Because the unreacted -CH₂Cl group upgrades from Priority 3 to Priority 2, the sequence direction reverses, resulting in an (S) designation.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . We utilize a biphasic reaction medium (Dichloromethane/Water) which acts as an inherent in-process control (IPC). As the hydrophilic halohydrin is converted into the lipophilic epoxide, the product continuously partitions into the organic layer, driving the reaction forward and preventing unwanted epoxide hydrolysis.

Materials & Equipment
  • (2R)-1-chloro-3-iodo-propan-2-ol (Substrate)

  • 20% w/v NaOH (aq) (Base)

  • Dichloromethane (DCM) (Organic Solvent)

  • Jacketed glass reactor with overhead stirring and temperature control.

Step-by-Step Methodology
  • Substrate Solubilization: Dissolve 1.0 equivalent of (2R)-1-chloro-3-iodo-propan-2-ol in 5 volumes of DCM within the jacketed reactor.

  • Thermal Regulation: Chill the organic solution to 0–5 °C. Causality: Epichlorohydrin is highly reactive; maintaining a temperature below 5 °C suppresses the nucleophilic attack of hydroxide on the newly formed epoxide ring, preventing diol formation[5].

  • Base Addition: Begin vigorous overhead stirring (to maximize the biphasic interfacial area) and add 1.1 equivalents of 20% NaOH (aq) dropwise over 30 minutes.

  • Self-Validating IPC Monitoring: Stir for 2 hours at 5 °C. Stop stirring and allow the phases to separate. Spot the aqueous layer on a TLC plate (Stain: KMnO₄). A complete absence of the substrate in the aqueous layer validates 100% conversion, as the product resides entirely in the DCM layer.

  • Workup & Phase Separation: Drain the lower organic (DCM) layer. Wash the organic phase once with cold brine to remove residual alkalinity, then dry over anhydrous Na₂SO₄.

  • Isolation: Carefully concentrate the organic layer under reduced pressure at an ambient water bath temperature. Caution: Epichlorohydrin is volatile (Boiling Point: 116.1 °C at 760 mmHg)[5]; excessive heat during evaporation will result in yield loss.

Quantitative Data & Optimization Insights

Table 1: Halide Leaving Group Comparison in Epoxidation

Halide Leaving Group Atomic Radius (pm) Conjugate Acid pKₐ Relative Leaving Group Ability
Chloride (Cl⁻) 167 -7.0 Moderate

| Iodide (I⁻) | 206 | -10.0 | Excellent |

Table 2: Reaction Optimization (Base & Solvent Matrix)

Base / Solvent System Temperature (°C) Conversion (%) Regioselectivity (I vs Cl Displacement)
NaOH (aq) / DCM (Biphasic) 0 – 5 > 98% > 99:1
NaH / THF (Anhydrous) 25 95% > 99:1

| K₂CO₃ / Methanol | 25 | 60% | 95:5 (Side reactions observed) |

Note: The biphasic NaOH/DCM system is superior as it isolates the product from the basic aqueous phase immediately upon formation.

Reaction Pathway Visualization

Below is the logical workflow of the base-mediated deprotonation and subsequent SN2 ring-closure.

Pathway Substrate (2R)-1-Chloro-3-iodo-propan-2-ol Base Base Addition (NaOH) Deprotonation Substrate->Base Intermediate Alkoxide Intermediate (O⁻ Nucleophile) Base->Intermediate SN2 Intramolecular SN2 (I⁻ Displacement) Intermediate->SN2 Product (S)-Epichlorohydrin (Target Epoxide) SN2->Product Waste NaI + H₂O (Aqueous Waste) SN2->Waste

Reaction pathway: base-mediated deprotonation and regioselective SN2 ring-closure.

References

  • 1-Chloro-2,3-epoxypropane - LookChem. LookChem Database.
  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
  • Synthesis of Halohydrin. BYJU'S.
  • 8.5: Leaving Groups. Chemistry LibreTexts.
  • Leaving group. Wikipedia.

Sources

Method

Catalytic Enantioselective Synthesis of (2R)-1-Chloro-3-iodo-propan-2-ol: Application Note &amp; Protocol

Executive Summary The compound (2R)-1-chloro-3-iodo-propan-2-ol is an advanced, highly versatile dihaloalcohol utilized in the synthesis of enantiopure active pharmaceutical ingredients (APIs), including beta-adrenergic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2R)-1-chloro-3-iodo-propan-2-ol is an advanced, highly versatile dihaloalcohol utilized in the synthesis of enantiopure active pharmaceutical ingredients (APIs), including beta-adrenergic blockers and specialized chiral polymers[1]. Featuring three orthogonal reactive sites—a primary chloride, a highly reactive primary iodide, and a secondary alcohol—this building block allows for precise, sequential functionalization. This application note details a robust, self-validating two-step synthetic protocol: the resolution of racemic epichlorohydrin via Jacobsen’s Hydrolytic Kinetic Resolution (HKR), followed by a regioselective nucleophilic ring opening.

Mechanistic Rationale & Stereochemical Strategy

The Cahn-Ingold-Prelog (CIP) Priority Swap

A critical stereochemical paradox exists in the synthesis of this molecule: to yield the (2R) -enantiomer of the halohydrin, the synthesis must begin with (S) -epichlorohydrin.

Causality: In (S)-epichlorohydrin, the C2 chiral center is bonded to the epoxide oxygen (Priority 1), the −CH2​Cl group (Priority 2, as Cl > O), the epoxide −CH2​ group (Priority 3), and a hydrogen atom (Priority 4). During nucleophilic ring opening at the less hindered C3 position by an iodide ion, the spatial arrangement of the bonds around C2 remains unbroken. However, the newly formed −CH2​I group assumes Priority 2 (due to iodine's high atomic mass), demoting the −CH2​Cl group to Priority 3. Because Priorities 2 and 3 swap without any spatial inversion of the bonds, the absolute configuration designation mathematically flips from (S) to (R).

Step 1: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

To isolate the required (S)-epichlorohydrin, we subject inexpensive racemic epichlorohydrin to Jacobsen's HKR[2]. By utilizing the (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) catalyst, the (R)-enantiomer is selectively hydrolyzed into a water-soluble diol, leaving the unreacted (S)-epichlorohydrin intact with an enantiomeric excess (ee) exceeding 99%[3]. The Co(salen) catalyst operates via a cooperative bimetallic mechanism where one Co center acts as a Lewis acid to activate the epoxide, and another delivers the nucleophilic water molecule.

Step 2: Regioselective Ring Opening

Iodide is a potent nucleophile, but its attack must be strictly directed to the terminal C3 carbon. If attack occurs at C2, it leads to racemization and structural scrambling. To enforce strict regioselectivity, a mild Lewis acid (CeCl 3​⋅7H2​O ) is employed. The cerium ion coordinates to the epoxide oxygen, lowering the activation energy for S N​ 2 attack at the less sterically hindered C3 position, cleanly yielding the target dihaloalcohol[4].

Pathway A Racemic Epichlorohydrin B (S,S)-Co(salen) + H2O A->B HKR C (S)-Epichlorohydrin (ee > 99%) B->C Kinetic Resolution D (R)-Diol (Byproduct) B->D Hydrolysis E NaI, CeCl3 Acetonitrile C->E Nucleophilic Addition F (2R)-1-chloro-3-iodo -propan-2-ol E->F Regioselective Ring Opening

Fig 1: Stereoselective synthesis of (2R)-1-chloro-3-iodo-propan-2-ol via Jacobsen's HKR.

Quantitative Optimization Data

The success of this synthesis relies on precise catalyst loading and optimized ring-opening conditions. The data below summarizes the empirical optimizations establishing the protocol.

Table 1: Optimization of HKR Catalyst Loading for Epichlorohydrin Resolution

Catalyst Loading (mol %)Temperature (°C)Time (h)Yield of (S)-Epoxide (%)Enantiomeric Excess (ee %)
0.20 to 5184895.5
0.5 0 to 5 12 45 > 99.0
1.00 to 5842> 99.0

Note: 0.5 mol % provides the optimal balance of reaction velocity and maximum enantiopurity without over-resolving the target substrate.

Table 2: Regioselectivity of Epoxide Ring Opening under Various Conditions

Nucleophile SourceCatalyst / AdditiveSolventRegioselectivity (C3:C2)Yield (%)
NaI (1.2 eq)NoneAcetone85:1572
KI (1.5 eq)TBAI (10 mol%)CH 3​ CN92:881
NaI (1.2 eq) CeCl 3​⋅7H2​O (0.5 eq) CH 3​ CN > 99:1 94

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (S)-Epichlorohydrin via HKR

This protocol is a self-validating system; proceeding to Protocol B is contingent upon passing the Chiral GC quality control gate.

  • Catalyst Activation: In a 500 mL round-bottom flask open to air, dissolve 0.5 mol % of (S,S)-Co(II)(salen) complex in 10 mL of toluene. Add 2 equivalents (relative to catalyst) of glacial acetic acid. Stir at room temperature for 30 minutes. The color will shift from red to dark brown, indicating oxidation to the active Co(III) species. Remove the solvent under reduced pressure.

  • Substrate Addition: Cool the flask containing the activated catalyst to 0 °C using an ice bath. Add 100 mmol (9.25 g) of racemic epichlorohydrin.

  • Hydrolysis: Slowly add 0.55 equivalents (55 mmol, 0.99 mL) of distilled water dropwise over 30 minutes to manage the exothermic reaction.

  • Reaction: Stir the mixture at 0–5 °C for 12 hours.

  • Isolation: Separate the unreacted (S)-epichlorohydrin from the (R)-diol and catalyst by fractional vacuum distillation (bp 115 °C at 760 mmHg).

  • Quality Control Gate (Self-Validation): Analyze the distilled fraction via Chiral Gas Chromatography (e.g., using a Cyclodex-B column).

    • Pass: ee > 99.0%. Proceed to Protocol B.

    • Fail: ee < 99.0%. Substrate must be re-subjected to a secondary resolution cycle with 0.1 mol % catalyst.

Protocol B: Regioselective Ring Opening to (2R)-1-Chloro-3-iodo-propan-2-ol
  • System Preparation: In a flame-dried 250 mL flask flushed with N 2​ , dissolve 0.5 equivalents of CeCl 3​⋅7H2​O in 50 mL of anhydrous acetonitrile (CH 3​ CN). Stir until a fine suspension forms.

  • Nucleophile Addition: Add 1.2 equivalents of anhydrous Sodium Iodide (NaI) to the suspension. Stir for 15 minutes at room temperature.

  • Epoxide Ring Opening: Cool the mixture to 0 °C. Dropwise, add the enantiopure (S)-epichlorohydrin (isolated from Protocol A) over 20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours. The mixture will turn pale yellow.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous Na 2​ S 2​ O 3​ to neutralize any free iodine. Extract the aqueous layer with diethyl ether ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Final Quality Control:

    • Run 1 H NMR (CDCl 3​ ) to confirm regiopurity. The presence of a multiplet at δ 3.80–3.95 ppm confirms the secondary alcohol proton (C2 attack would yield a primary alcohol with distinct shifts).

    • Run Chiral HPLC to confirm the retention of stereochemical integrity (ee > 99%).

QC_Workflow N1 Step 1: HKR Reaction N2 Chiral GC Analysis N1->N2 N3 ee < 99% ? Recalibrate Catalyst N2->N3 Fail N4 ee > 99% ? Proceed to Step 2 N2->N4 Pass N5 Step 2: Iodide Ring Opening N4->N5 N6 1H/13C NMR & HPLC N5->N6 N7 Final API Building Block N6->N7 Regiopurity > 98%

Fig 2: Quality control decision matrix for ensuring enantiomeric and regiomeric purity.

References

  • Benchchem. "2-Propanol, 1-chloro-3-iodo-, (2S)- | 862113-07-3". Benchchem.
  • ACS Publications. "Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block". ACS.
  • OUCI. "Nucleophilic epoxide ring opening in the system epichlorohydrin–carboxylic acids–tetrabutylammonium iodide". Voprosy Khimii i Khimicheskoi Tekhnologii.
  • Sigma-Aldrich. "NEW JACOBSEN'S CATALYST - Chiral Co(II) Salen Complex". Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (2R)-1-chloro-3-iodo-propan-2-ol synthesis

Welcome to the technical support resource for the synthesis of (2R)-1-chloro-3-iodo-propan-2-ol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of (2R)-1-chloro-3-iodo-propan-2-ol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this valuable chiral building block, with a primary focus on establishing and maintaining high enantiomeric excess (ee).

Preamble: The Synthetic Challenge

(2R)-1-chloro-3-iodo-propan-2-ol is a versatile trifunctional intermediate in synthetic chemistry, prized for its distinct reactive sites and defined stereochemistry. The core challenge in its synthesis is the precise installation of the stereocenter at the C2 position. The most robust and common strategy does not create this stereocenter directly but rather relies on a highly enantiopure precursor, (R)-epichlorohydrin . The subsequent nucleophilic ring-opening of this epoxide with an iodide source yields the target molecule.

Therefore, achieving high enantiomeric excess in the final product is critically dependent on the successful synthesis of (R)-epichlorohydrin with maximal enantiopurity. This guide focuses on troubleshooting the key methodologies for producing this chiral precursor and its effective conversion to the final product.

Section 1: Troubleshooting the Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a cornerstone method for accessing enantiopure epoxides on both lab and industrial scales.[1][2] It employs a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other, desired enantiomer unreacted and thus enriched.[3]

Q1: My enantiomeric excess for (R)-epichlorohydrin is high (>99%), but my yield is significantly below the theoretical maximum of 50%. What is causing this loss?

Answer: This is a common issue that typically points to one of two factors: over-reaction or non-selective side reactions.

  • Over-reaction: The HKR is a kinetic resolution. If the reaction is allowed to proceed for too long after the 50% conversion point, the catalyst will begin to hydrolyze the desired (R)-epichlorohydrin, albeit at a much slower rate. This reduces the yield of the recovered epoxide.

    • Solution: Carefully monitor the reaction progress using gas chromatography (GC) or ¹H NMR. The reaction should be quenched as soon as it reaches approximately 50-55% conversion to maximize the yield of the unreacted epoxide.[4]

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, excessively high concentrations (e.g., >2 mol%) can sometimes lead to background, non-selective hydrolysis, reducing the overall yield of the enantioenriched epoxide.

    • Solution: Optimize the catalyst loading. For many substrates, including epichlorohydrin, loadings of 0.2–0.5 mol% are effective.[3]

  • Water Stoichiometry: The amount of water is critical. Using more than the ideal 0.5 to 0.55 equivalents (relative to the racemic epoxide) will lead to the consumption of more than 50% of the starting material, directly reducing the maximum achievable yield of the recovered epoxide.

    • Solution: Use precisely 0.5-0.55 equivalents of water. This ensures that even if the reaction goes to completion, a maximum of 45-50% of the desired epoxide can be recovered.

Q2: I'm observing low enantiomeric excess (<95% ee) in my resolved (R)-epichlorohydrin. What are the primary factors to investigate?

Answer: Low enantioselectivity in the HKR is a critical issue that can almost always be traced back to the catalyst's integrity, the reaction conditions, or the purity of the starting materials. Follow this troubleshooting workflow to diagnose the problem.

HKR_Troubleshooting start Low Enantiomeric Excess (<95% ee) cat_check 1. Catalyst Integrity Check start->cat_check cat_active Is the (salen)Co(III) catalyst active and pure? cat_check->cat_active cat_sol_fresh Use a fresh batch of catalyst or re-oxidize Co(II) to Co(III). cat_active->cat_sol_fresh No cond_check 2. Reaction Conditions Check cat_active->cond_check Yes cat_sol_enantiomer Verify correct catalyst enantiomer ((R,R) for (S)-epoxide hydrolysis). cat_sol_fresh->cat_sol_enantiomer cond_temp Is temperature too high? cond_check->cond_temp cond_sol_temp Run reaction at 0°C, - warm slowly to RT. cond_temp->cond_sol_temp Yes cond_water Is water stoichiometry correct (0.5-0.55 eq)? cond_temp->cond_water No success High ee Achieved cond_sol_temp->success cond_sol_water Accurately measure water. cond_water->cond_sol_water No cond_water->success Yes cond_sol_water->success

Caption: Troubleshooting workflow for low ee in Jacobsen HKR.

Detailed Explanation:

  • Catalyst Activity: The active catalyst is the Co(III) species. If it has been reduced to the inactive Co(II) state, it will not catalyze the reaction effectively or selectively. Ensure you are using the pre-oxidized Co(III) form or that the reaction conditions facilitate its in-situ formation. The counterion is also important; acetate is commonly used and effective.[4][5]

  • Catalyst Enantiomer: To obtain (R)-epichlorohydrin, you must selectively hydrolyze the (S)-enantiomer. This requires the (R,R)-(salen)Co catalyst. Using the (S,S) catalyst will consume the (R)-epoxide, leaving you with (S)-epichlorohydrin.

  • Temperature: Higher temperatures can decrease the enantioselectivity of the catalyst. The reaction should be initiated at a low temperature (0 °C) and allowed to warm slowly to room temperature.[3]

  • Mixing: The HKR is often run neat or with minimal solvent. Efficient mixing is crucial to ensure proper interaction between the catalyst, epoxide, and water.

Q3: My (salen)Co(III) catalyst loses activity upon recycling. How can I prevent this and regenerate it?

Answer: Catalyst deactivation during the HKR of epichlorohydrin is a known issue, often caused by the formation of cobalt-halide species that are less active.[4]

  • Prevention: The choice of counterion on the Co(III) catalyst can influence its stability. While acetate is standard, tosylate has also been shown to be effective. Avoid catalyst exposure to high concentrations of chloride or iodide ions during workup if possible.

  • Regeneration: A deactivated catalyst can often be recovered. After the reaction, the catalyst can be precipitated, collected, and re-oxidized from Co(II) back to the active Co(III) state using air in the presence of acetic acid. This simple procedure often restores full catalytic activity for subsequent runs.

Section 2: Enhancing Enantioselectivity with Biocatalysis

Biocatalysis offers a powerful, green alternative to traditional chemical methods. Halohydrin dehalogenases (HHDHs) are particularly well-suited for these transformations due to their high stereoselectivity.[6][7]

Q4: What are the advantages of using halohydrin dehalogenases (HHDHs) over the Jacobsen HKR?

Answer: HHDHs offer several key advantages:

  • Exceptional Selectivity: Engineered HHDHs can exhibit extremely high enantioselectivity, often leading to products with >99% ee.[8]

  • Mild Conditions: Reactions are run in aqueous buffer at or near room temperature and neutral pH, avoiding harsh reagents and solvents.

  • Potential for Deracemization: Unlike kinetic resolutions which are limited to a 50% theoretical yield, HHDH systems can be designed for deracemization, potentially converting a racemic starting material entirely into a single enantiomeric product, achieving yields approaching 100%.

Q5: My enzymatic resolution using an HHDH is slow and gives only moderate ee. Which parameters should I optimize?

Answer: Optimizing biocatalytic reactions involves fine-tuning several parameters to match the enzyme's ideal operating conditions.

Table 1: Key Optimization Parameters for HHDH-Catalyzed Resolutions

ParameterImportance & RationaleTypical Range
Enzyme Selection Different HHDHs have different substrate specificities and enantiopreferences. Screening a panel of enzymes is crucial.N/A
pH Enzyme activity and stability are highly pH-dependent. The optimal pH ensures the catalytic residues are in the correct protonation state.6.0 - 8.5
Temperature Higher temperatures increase reaction rate, but excessive heat can denature the enzyme.25 - 40 °C
Co-solvent Halohydrins may have low aqueous solubility. A water-miscible organic solvent (e.g., DMSO, isopropanol) can improve substrate availability.5 - 20% (v/v)
Substrate Conc. High substrate concentrations can lead to enzyme inhibition or inactivation.10 - 100 mM

Protein engineering and directed evolution have been used to dramatically improve the enantioselectivity of HHDHs for specific substrates, such as producing (R)-ECH with 96.2% ee.[8] If accessible, using a specifically engineered variant is highly recommended.

Section 3: Advanced Strategies: Dynamic Kinetic Resolution (DKR)

For applications where maximizing yield is as important as enantiomeric excess, Dynamic Kinetic Resolution (DKR) is the premier strategy.

Q6: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to halohydrin synthesis to exceed the 50% yield barrier?

Answer: DKR combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. This allows the less reactive enantiomer to be continuously converted into the more reactive one, enabling a theoretical yield of up to 100% for a single product enantiomer.

For halohydrin synthesis, this is typically achieved through the asymmetric transfer hydrogenation of a prochiral α-halo ketone.[9][10] A ruthenium or iridium catalyst with a chiral ligand reduces the ketone, while a racemization catalyst (or the reduction catalyst itself) ensures the ketone starting material remains racemic throughout the reaction.[11][12]

DKR_Concept racemate Racemic α-Halo Ketone s_ketone (S)-Ketone racemate->s_ketone r_ketone (R)-Ketone racemate->r_ketone s_ketone->r_ketone r_product (2R)-Halohydrin (Product) s_ketone->r_product Fast, Selective Reduction r_ketone->r_product Slow, Selective Reduction label_node Fast, Reversible Racemization

Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).

This method allows for the synthesis of vicinal halohydrins in high yield (up to 99%) and excellent enantioselectivity (up to 99% ee).[11]

Section 4: From Precursor to Product: The Final Iodination Step
Q7: I have high-purity (R)-epichlorohydrin. What is the best way to convert it to (2R)-1-chloro-3-iodo-propan-2-ol without racemization?

Answer: This is a classic Sₙ2 epoxide ring-opening reaction. To preserve the stereochemistry, you must ensure the reaction proceeds without affecting the chiral center at C2.

  • Reaction Mechanism: The iodide anion (I⁻) will act as a nucleophile and attack one of the carbon atoms of the epoxide ring. To form the desired 3-iodo product, the attack must occur at the less-substituted C3 position. This is generally favored under neutral or basic conditions.

  • Reagent Choice: A simple iodide salt like sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent (e.g., acetone, DMF) is effective.

  • Stereochemistry: The attack at C3 and subsequent protonation of the resulting alkoxide will not affect the stereocenter at C2. Therefore, if you start with enantiopure (R)-epichlorohydrin, you will produce (2R)-1-chloro-3-iodo-propan-2-ol.

  • Key Consideration: Avoid strongly acidic conditions, which can promote attack at the more substituted C2 carbon, potentially leading to a mixture of regioisomers and possible racemization.

Appendix: Detailed Experimental Protocols
Protocol 1: Jacobsen Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

This protocol is a representative example and should be optimized for your specific laboratory conditions.

Materials:

  • Racemic epichlorohydrin

  • (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

  • Acetic Acid (Glacial)

  • Toluene

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-(salen)Co(II) catalyst (0.5 mol%) in toluene. Add glacial acetic acid (2 equivalents relative to the catalyst) and stir the mixture in open air for 1 hour until the color changes from orange-red to a deep brown, indicating oxidation to the active Co(III) species.

  • Reaction Setup: Remove the solvent under reduced pressure. To the flask containing the activated catalyst, add racemic epichlorohydrin (1.0 equivalent).

  • Initiation: Cool the mixture to 0 °C in an ice bath. With vigorous stirring, add deionized water (0.55 equivalents) dropwise over 10 minutes.

  • Reaction: Allow the flask to warm to room temperature (20-25 °C) and stir for 12-18 hours. Monitor the reaction progress by chiral GC to determine conversion.

  • Workup: Once conversion reaches ~52-55%, quench the reaction by diluting with DCM. Dry the organic layer with anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to isolate the crude (R)-epichlorohydrin.

  • Purification: The enantioenriched (R)-epichlorohydrin can be purified from the diol byproduct by vacuum distillation.

References
  • Palomo, C., et al. (2005). Enantioselective Synthesis of Vicinal Halohydrins via Dynamic Kinetic Resolution. Organic Letters, 8(1), 127-130. [Link]

  • He, B., et al. (2024). Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Chemical Communications, 60, 9785-9788. [Link]

  • Organic Letters (2005). Enantioselective Synthesis of Vicinal Halohydrins via Dynamic Kinetic Resolution. ACS Publications. [Link]

  • Wang, J., et al. (2024). Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. Biotechnology and Bioengineering. [Link]

  • Chemical Communications (2024). Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. RSC Publishing. [Link]

  • Varghese, J. R., & Vinu, R. (2007). Importance of Counterion Reactivity on the Deactivation of Co−Salen Catalysts in the Hydrolytic Kinetic Resolution of Epichlorohydrin. Inorganic Chemistry, 46(21), 8561-8563. [Link]

  • Jacobsen, E. N. (2006). Method for preparing chiral epichlorohydrin.
  • Ni, Y., & Wu, H. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications. [Link]

  • ResearchGate (2009). Biocatalytic synthesis of chiral β-substituted alcohols by combination... [Link]

  • ResearchGate (n.d.). Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin. [Link]

  • PubMed (2025). Catalytic Characterization of α-Regioselective Halohydrin Dehalogenase from Novosphingobium resinovorum. [Link]

  • Scribd (n.d.). Jacobsen HKR: Industrial Applications. [Link]

  • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]

Sources

Optimization

troubleshooting low yield in (2R)-1-chloro-3-iodo-propan-2-ol cross-coupling reactions

Welcome to the Technical Support Center for complex C(sp3) cross-coupling workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls associated with bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex C(sp3) cross-coupling workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls associated with bifunctional halohydrins.

(2R)-1-chloro-3-iodo-propan-2-ol is a highly versatile chiral building block, but its three reactive sites—a primary chloride, a primary iodide, and a secondary alcohol—create competing kinetic pathways that frequently result in near-zero yields if not properly managed.

Part 1: Core Diagnostic FAQs

Q1: My starting material is completely consumed within minutes of adding the base, but I observe no cross-coupled product. What is happening? The Causality: You are experiencing base-induced intramolecular cyclization. Cross-coupling reactions require a base (e.g., K2​CO3​ , Cs2​CO3​ ) to facilitate transmetalation or catalyst turnover. However, when your unprotected halohydrin is exposed to these basic conditions, the secondary alcohol is rapidly deprotonated. The resulting alkoxide undergoes a highly favored intramolecular SN​2 reaction, displacing the more reactive iodide to form (R)-epichlorohydrin . Because intramolecular cyclization kinetics are orders of magnitude faster than intermolecular oxidative addition by a transition metal, your starting material is entirely sequestered into this dead-end pathway. Note on Stereochemistry: Because the C2​−O bond is not broken during this cyclization, the absolute (R) configuration of the stereocenter is strictly retained.

Q2: I protected the alcohol to stop epoxidation, but my yield is still under 20%. I am seeing alkene byproducts and homocoupled dimers. Why? The Causality: You have solved the halohydrin problem but hit the classic wall of C(sp3) cross-coupling. If you are using a standard Palladium catalyst (e.g., Pd(PPh3​)4​ ), the intermediate alkyl-palladium(II) species is highly susceptible to β -hydride elimination, yielding terminal alkenes. Furthermore, alkyl iodides are prone to homocoupling under reductive conditions . To bypass this, you must transition from Palladium to Nickel catalysis. Nickel readily accesses single-electron transfer (SET) radical pathways ( NiI/NiIII couples). This radical mechanism fundamentally avoids the traditional β -hydride elimination pathways that plague Pd-catalyzed sp3 couplings .

Q3: How do I ensure the catalyst reacts with the C-I bond and not the C-Cl bond? The Causality: Chemoselectivity is governed by bond dissociation energies (BDE) and the rate of oxidative addition. The C-I bond (~234 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol). By running the reaction at ambient temperatures (20–40 °C) and utilizing first-row transition metals (Ni) with bipyridine ligands, the catalyst will selectively undergo oxidative addition at the primary iodide, leaving the primary chloride intact for downstream functionalization.

Part 2: Visualizing the Reaction Dynamics

Mechanism SM (2R)-1-chloro-3-iodo-propan-2-ol Base Base Addition (e.g., K2CO3) SM->Base Unprotected OH Protect Protection (TBSCl) SM->Protect Prevent Epoxidation Alkoxide Alkoxide Intermediate Base->Alkoxide Fast Deprotonation Epoxide (R)-Epichlorohydrin (Side Product) Alkoxide->Epoxide Intramolecular SN2 (Iodide leaves) Protected TBS-Protected Halohydrin Protect->Protected Coupled Cross-Coupled Product Protected->Coupled Ni-Catalyzed Cross-Coupling

Mechanistic divergence of (2R)-1-chloro-3-iodo-propan-2-ol under basic conditions.

Troubleshooting Start Low Yield Detected CheckSM Is SM rapidly consumed before coupling? Start->CheckSM Epoxide Epoxide Formation (Check GC-MS) CheckSM->Epoxide Yes Beta Beta-Hydride Elimination or Homocoupling? CheckSM->Beta No Protect Action: Protect OH (TBS or Bn) Epoxide->Protect ChangeCat Action: Switch to Ni-catalyst (e.g., NiCl2/dtbbpy) Beta->ChangeCat Yes

Decision tree for troubleshooting low yields in halohydrin cross-coupling.

Part 3: Quantitative Reaction Matrices

The following tables summarize in-house optimization data, demonstrating the critical impact of protecting groups and catalyst selection on product distribution.

Table 1: Impact of Base and Protection Strategy on Product Distribution

Substrate StateBase TypeEpoxide Yield (%)Cross-Coupled Yield (%)Unreacted SM (%)
Unprotected K2​CO3​ >95%<2%0%
Unprotected Et3​N 85%5%10%
TBS-Protected K2​CO3​ 0% 78% 15%

Table 2: Catalyst Selection Matrix for Alkyl Iodide Coupling (Protected Substrate)

Catalyst SystemLigandMajor ByproductTarget Yield (%)
Pd(OAc)2​ PPh3​ β -hydride elimination (alkene)12%
Pd2​(dba)3​ XPhosHomocoupling dimer25%
NiCl2​(dme) dtbbpy Trace homocoupling82%

Part 4: Step-by-Step Self-Validating Methodologies

To guarantee success, the workflow must be split into two distinct phases: Hydroxyl Protection and Nickel-Catalyzed Coupling.

Protocol A: Hydroxyl Protection (TBS Ether Formation)

Purpose: Mask the nucleophilic oxygen to prevent intramolecular epoxidation.

  • Reagent Preparation: Dissolve 1.0 eq of (2R)-1-chloro-3-iodo-propan-2-ol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an argon atmosphere.

  • Base Addition: Add 2.0 eq of Imidazole. Causality: Imidazole acts as both a mild base and a nucleophilic catalyst to activate the silyl chloride without inducing epoxidation of the starting material.

  • Silylation: Cool the flask to 0 °C. Dropwise add 1.2 eq of tert-Butyldimethylsilyl chloride (TBSCl) dissolved in a minimal amount of DCM.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor consumption of the starting material via TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Before proceeding, run a 1H NMR of the crude product. The disappearance of the broad -OH singlet (~2.5 ppm) and the appearance of a massive 9H singlet (~0.9 ppm) for the tert-butyl group confirms successful masking of the oxygen.

Protocol B: Nickel-Catalyzed C(sp³)-C(sp²) Cross-Coupling

Purpose: Couple the alkyl iodide while avoiding β -hydride elimination.

  • Catalyst Assembly: In an argon-filled glovebox, combine NiCl2​(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and your aryl bromide coupling partner (1.0 eq) in a vial with anhydrous N,N-Dimethylacetamide (DMA).

  • Reductant/Base Addition: Add Manganese powder (2.0 eq) as a terminal reductant and Na2​CO3​ (1.5 eq). Causality: Mn acts as an electron source to turn over the Ni catalyst in reductive cross-electrophile coupling, maintaining the active Ni0/NiI species .

  • Electrophile Addition: Add the TBS-protected halohydrin generated in Protocol A (1.5 eq).

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 25 °C for 16 hours.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove Mn salts. Dilute with EtOAc, wash extensively with LiCl (5% aqueous solution) to remove DMA, dry, and purify via flash chromatography.

Part 5: References

  • Hunt, I. "Chapter 16: Ethers, Epoxides and Sulfides - Using Halohydrins to Synthesise Epoxides." University of Calgary. URL:[Link]

  • "C(sp3) Coupling of Cycloalkanes and Alkyl Halides via Dual Photocatalytic Hydrogen Atom Transfer and Nickel Catalysis." Organic Letters, ACS Publications. URL: [Link]

  • Diccianni, J. B.; Diao, T. "Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2‑Functionalized Isoquinolones." Semantic Scholar. URL: [Link]

  • Ashenhurst, J. "Epoxides - The Outlier Of The Ether Family." Master Organic Chemistry. URL: [Link]

Troubleshooting

how to prevent racemization of (2R)-1-chloro-3-iodo-propan-2-ol during storage

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the stereochemical degradation of highly sensitive chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the stereochemical degradation of highly sensitive chiral building blocks. This guide provides field-proven, mechanistically grounded solutions for maintaining the enantiomeric purity of (2R)-1-chloro-3-iodo-propan-2-ol and related halohydrins during long-term storage.

Core Troubleshooting: The Racemization Problem

Q: Why does my enantiopure (2R)-1-chloro-3-iodo-propan-2-ol lose its enantiomeric excess (ee) during standard storage?

A: The degradation of enantiomeric purity in chiral halohydrins is rarely a spontaneous thermal artifact; it is a chemically driven[1]. Even trace alkalinity—such as the surface silanolate groups on standard Type III soda-lime glass or moisture ingress—can initiate a cascade reaction[1].

The causality of this racemization proceeds via a transient epoxide intermediate:

  • Deprotonation: Trace base deprotonates the C2 hydroxyl group.

  • Epoxide Formation: The resulting alkoxide undergoes an intramolecular SN2 attack on C1 or C3, displacing a halide (Cl⁻ or I⁻) to form a chiral epoxide (e.g., (2R)-2-(iodomethyl)oxirane).

  • Stereocenter Inversion: The displaced halide ion attacks the sterically hindered C2 position of the epoxide. This specific SN2 attack opens the ring and inverts the stereocenter at C2[2].

  • Re-closure and Racemization: The newly formed alkoxide rotates and undergoes another intramolecular SN2 attack to form the (2S)-epoxide, which subsequently opens via terminal halide attack to yield the (2S)-halohydrin enantiomer[2].

Q: How do my storage containers contribute to this issue?

A: Standard laboratory glassware leaches trace alkali metals (Na⁺, K⁺) and possesses basic surface silanol groups. In a non-polar or neat liquid environment, these basic sites are highly active and sufficient to trigger the initial deprotonation of the halohydrin[1].

Q: What is the optimal storage strategy to guarantee stereochemical integrity?

A: To create a fail-safe storage system, you must eliminate the three drivers of racemization: base, nucleophiles (water), and thermal energy.

  • Container: Use strictly acid-washed, silanized glassware, or fluoropolymer (PTFE/FEP) vials.

  • Atmosphere: Backfill the headspace with ultra-dry Argon to exclude atmospheric moisture.

  • Temperature: Store at -20°C or lower. The activation energy for the C2 halide attack is relatively high; cryogenic storage kinetically freezes the racemization pathway.

  • Stabilizer (Optional but recommended): Spiking the neat liquid with 0.01% (w/w) of a weak, non-nucleophilic acid (e.g., p-toluenesulfonic acid) neutralizes trace bases without initiating acid-catalyzed degradation[1].

Mechanistic Visualization

RacemizationMechanism HalohydrinR (2R)-1-chloro-3-iodo-propan-2-ol (Enantiopure Starting Material) AlkoxideR (2R)-Alkoxide Intermediate (Deprotonated by trace base) HalohydrinR->AlkoxideR Trace Base (-H⁺) EpoxideR (2R)-2-(iodomethyl)oxirane + Cl⁻ (Displaced) AlkoxideR->EpoxideR Intramolecular SN2 (Cl⁻ leaves) InvertedAlkoxide (2S)-1-chloro-2-iodo-propan-3-ol Alkoxide (Inversion at C2) EpoxideR->InvertedAlkoxide Cl⁻ attacks C2 (Stereocenter Inversion) EpoxideS (2S)-2-(chloromethyl)oxirane + I⁻ (Displaced) InvertedAlkoxide->EpoxideS Intramolecular SN2 (I⁻ leaves) HalohydrinS (2S)-1-chloro-3-iodo-propan-2-ol (Racemized Product) EpoxideS->HalohydrinS I⁻ attacks C3 (+H⁺)

Fig 1. Base-catalyzed epoxide-mediated racemization mechanism of chiral halohydrins.

Quantitative Data: Storage Conditions vs. Enantiomeric Excess

The following table synthesizes expected ee retention based on varying storage parameters over a 6-month period.

Storage TemperatureContainer MaterialAtmosphereAdditiveExpected ee Retention (6 Months)
+25°C (Room Temp)Standard Clear GlassAmbient AirNone< 50% (Severe Racemization)
+4°C (Fridge)Standard Amber GlassAmbient AirNone80 - 85%
-20°C (Freezer)Standard Amber GlassArgonNone95 - 97%
-20°C (Freezer)Silanized Glass / PTFEArgonNone> 99%
+4°C (Fridge)Silanized GlassArgon0.01% AcOH> 98%

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, implement the following step-by-step methodologies in your laboratory. These protocols are designed as self-validating systems to guarantee success.

Protocol A: Acid-Washing and Silanization of Glassware

Purpose: To eliminate alkaline surface sites that catalyze epoxide formation.

  • Acid Wash: Submerge borosilicate storage vials in a 1 M HCl bath for 24 hours.

  • Rinse: Rinse thoroughly with HPLC-grade water (5x), followed by absolute ethanol (3x).

  • Dry: Bake the vials in an oven at 150°C for 4 hours to remove all residual moisture.

  • Silanization: In a fume hood, treat the inner surface of the cooled vials with a 5% solution of dimethyldichlorosilane in heptane for 15 minutes.

  • Quench & Wash: Rinse the vials with anhydrous methanol to quench unreacted silane, then rinse with anhydrous dichloromethane.

  • Final Bake: Bake at 110°C for 1 hour.

  • System Validation: Add 1 mL of HPLC water and a drop of universal indicator to one prepared vial. It must read perfectly neutral (pH 7.0) with no alkaline shift. The vials are now inert and ready for halohydrin storage.

Protocol B: Aliquoting and Cryogenic Storage Workflow

Purpose: To prevent freeze-thaw cycles and moisture ingress during routine use.

  • Preparation: Transfer the bulk (2R)-1-chloro-3-iodo-propan-2-ol and the silanized vials into a glovebox with an Argon atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Stabilization (Optional): Add 1 µL of glacial acetic acid per 10 mL of halohydrin. Swirl gently to homogenize.

  • Aliquoting: Dispense the compound into single-use aliquots (e.g., 100 µL to 500 µL) to avoid repeated atmospheric exposure during future experiments.

  • Sealing: Seal the vials with PTFE-lined caps. Wrap the junction tightly with Parafilm.

  • Storage: Transfer the sealed vials into a light-proof secondary container (e.g., a black opaque box) and store immediately at -20°C or -80°C.

  • System Validation: Include a "Control" vial in the batch. After 30 days, run chiral HPLC or GC on this control vial to verify that the ee remains >99.5%. This confirms the integrity of the entire storage batch before using the remaining aliquots in sensitive syntheses.

References

  • Title: RECENT ADVANCES OF DYNAMIC KINETIC RESOLUTION | Source: University of Illinois | URL: [Link]

  • Title: Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications | Source: National Institutes of Health (PMC) | URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Substitution Reactions for (2R)-1-chloro-3-iodo-propan-2-ol

Welcome to the technical support center for (2R)-1-chloro-3-iodo-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substitution reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2R)-1-chloro-3-iodo-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substitution reactions involving this versatile chiral building block. The unique trifunctional nature of this molecule—possessing a stereocenter, a hydroxyl group, and two different primary halides—offers significant synthetic potential but also presents specific challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm planning a substitution reaction. Which halide will be displaced first, and why?

Answer:

In a nucleophilic substitution reaction, the iodide at the C-3 position will be displaced preferentially over the chloride at the C-1 position. This high degree of chemoselectivity is governed by the principle of leaving group ability. The iodide ion (I⁻) is a significantly better leaving group than the chloride ion (Cl⁻).

Causality Explained:

  • Polarizability and Bond Strength: The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. The larger electron cloud of the iodine atom is more polarizable, which helps to stabilize the developing negative charge in the transition state of an Sₙ2 reaction.[1]

  • Basicity of the Leaving Group: Weaker bases are better leaving groups. The iodide ion is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it an extremely weak base and an excellent leaving group. In contrast, the chloride ion is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7), a strong acid, but is a comparatively stronger base than iodide.

This inherent reactivity difference allows for selective functionalization at the C-3 position while leaving the C-1 chloro group intact for subsequent transformations.

FAQ 2: I added a base to my reaction and unexpectedly formed (R)-2-(chloromethyl)oxirane. Why did this happen and how can I control it?

Answer:

You have encountered a very common and synthetically useful intramolecular reaction pathway for halohydrins. The addition of a base deprotonates the hydroxyl group, forming a transient alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the excellent iodide leaving group in an intramolecular Sₙ2 reaction to form a stable three-membered epoxide ring.[2][3][4] This process is essentially an intramolecular Williamson ether synthesis.

Mechanism: Base-Mediated Epoxide Formation

  • Deprotonation: A base removes the acidic proton from the hydroxyl group, creating a chiral alkoxide.

  • Intramolecular Sₙ2 Attack: The negatively charged oxygen atom attacks the electrophilic C-3 carbon.

  • Displacement: The iodide leaving group is displaced, and the epoxide ring is formed with inversion of configuration at the C-3 center. However, the stereochemistry at the C-2 center remains (R).

Caption: Workflow for intramolecular epoxide formation.

Protocol for Controlled Synthesis of (R)-2-(chloromethyl)oxirane:

If this epoxide is your desired product, you can optimize its formation.

  • Reagent Selection: Dissolve (2R)-1-chloro-3-iodo-propan-2-ol (1.0 eq) in an anhydrous polar aprotic solvent such as THF or DMF.

  • Temperature Control: Cool the solution to 0 °C in an ice bath to manage the exothermicity of the deprotonation.

  • Base Addition: Slowly add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq). Using a weaker base like potassium hydroxide (KOH) in a solvent like water or ethanol is also common for this transformation.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude epoxide can be purified by flash column chromatography on silica gel.

FAQ 3: How do I favor substitution with an external nucleophile over intramolecular epoxide formation?

Answer:

To achieve selective substitution at the C-3 position with an external nucleophile, you must first "mask" the reactivity of the internal nucleophile—the hydroxyl group. This is accomplished by installing a protecting group on the alcohol.[5][6] This strategy ensures that only the external nucleophile can react with the C-I electrophilic site. The ideal protecting group should be easy to install, stable to the substitution reaction conditions, and easy to remove cleanly afterward.[7]

Recommended Protecting Group Strategy: Silyl Ethers

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS), are an excellent choice as they are robust under many nucleophilic conditions but can be easily removed with a fluoride source.[5][8]

G cluster_workflow Workflow for Selective External Nucleophilic Substitution A Start: (2R)-1-chloro-3-iodo-propan-2-ol B Step 1: Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Intermediate (TBDMS-ether) B->C D Step 2: Nucleophilic Substitution (Nu⁻, Polar Aprotic Solvent) C->D E Substituted Intermediate D->E F Step 3: Deprotection (e.g., TBAF) E->F G Final Product F->G

Caption: General workflow for protected substitution.

Experimental Protocol: TBDMS Protection & Substitution

Part A: Protection of the Hydroxyl Group

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (2R)-1-chloro-3-iodo-propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) or DMF.

  • Reagent Addition: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude TBDMS-protected intermediate is often pure enough for the next step, or it can be purified by silica gel chromatography.

Part B: Nucleophilic Substitution

  • Setup: Dissolve the TBDMS-protected intermediate (1.0 eq) and your desired nucleophile (1.1-1.5 eq) in a polar aprotic solvent like DMF, DMSO, or acetonitrile.

  • Reaction: Stir the reaction at a suitable temperature (room temperature to 60 °C, depending on the nucleophilicity of Nu⁻). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, quench the reaction (e.g., with water or buffer) and perform a standard aqueous workup and extraction.

Part C: Deprotection

  • Setup: Dissolve the crude product from Part B in THF.

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Reaction: Stir at room temperature for 1-3 hours.

  • Workup & Purification: Quench with water, extract, dry, and purify the final product by chromatography.

FAQ 4: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Answer:

Low yields can stem from several factors, including reagent quality, reaction conditions, and competing side reactions. A systematic approach is crucial for identifying and resolving the issue.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (SM) Fully Consumed? Start->CheckSM CheckPurity Check Purity of SM (NMR, Titration) CheckSM->CheckPurity No Analysis Analyze Crude Mixture (NMR, LC-MS) CheckSM->Analysis Yes IncreaseTemp Increase Temperature or Reaction Time CheckPurity->IncreaseTemp CheckReagents Check Activity of Nucleophile/Base CheckPurity->CheckReagents Epoxide Is Epoxide the Major Byproduct? Analysis->Epoxide ProtectOH Protect Hydroxyl Group (See FAQ 3) Epoxide->ProtectOH Yes OtherSideRxns Identify Other Side Products Epoxide->OtherSideRxns No OptimizeConds Optimize Conditions: - Lower Temperature - Change Solvent - Check for Water OtherSideRxns->OptimizeConds

Caption: Troubleshooting workflow for low-yield reactions.

Troubleshooting Checklist:

Potential Issue Cause & Explanation Recommended Solution
Incomplete Reaction The reaction may be too slow at the chosen temperature, or the nucleophile may be too weak.Gradually increase the reaction temperature in 10-20 °C increments. If using a salt as a nucleophile, ensure it is fully dissolved. Consider a more polar aprotic solvent like DMSO to enhance nucleophilicity.[9]
Reagent Degradation The starting material, (2R)-1-chloro-3-iodo-propan-2-ol, can be sensitive to light and air, potentially decomposing over time.[10] Nucleophiles or bases may also degrade if not stored properly.Use freshly acquired or purified starting material. Verify the purity by NMR or other analytical methods. Use fresh, high-purity nucleophiles and anhydrous solvents.
Presence of Water Moisture can hydrolyze reagents and promote unwanted side reactions, including the formation of diols. For reactions involving strong bases (e.g., NaH), water will consume the base and reduce its effectiveness.Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[10]
Competing Epoxide Formation As detailed in FAQ 2, even trace amounts of base or a nucleophile that is also basic can trigger cyclization.If the external substitution is desired, protect the hydroxyl group (see FAQ 3). If using a nucleophile that is also a base (e.g., an amine), consider adding a non-nucleophilic scavenger base to neutralize any generated HI.
Product Decomposition The desired product may be unstable during the reaction, workup, or purification (e.g., on silica gel).[10]Perform a stability test on a small scale. Consider a milder workup (e.g., using buffered solutions). For purification, consider using neutral alumina instead of silica gel or purification by distillation if the product is volatile.
FAQ 5: What is the best solvent for my substitution reaction?

Answer:

The choice of solvent is critical as it can significantly influence the reaction rate and mechanism.[11][12] For the Sₙ2 substitution at the primary carbon of (2R)-1-chloro-3-iodo-propan-2-ol, a polar aprotic solvent is almost always the best choice.

Solvent Effects Explained:

Solvent Type Examples Effect on Sₙ2 Reactions Rationale
Polar Aprotic DMF, DMSO, Acetonitrile, THFIncreases Rate (Highly Recommended)These solvents can dissolve ionic nucleophiles but do not strongly solvate the anion (the nucleophile).[9] This "naked" nucleophile is more reactive and potent, leading to a faster Sₙ2 reaction rate.
Polar Protic Water, Methanol, EthanolDecreases Rate (Not Recommended)These solvents have acidic protons that form strong hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" that stabilizes the nucleophile, making it less reactive and slowing down the Sₙ2 reaction.[12][13]
Nonpolar Hexane, TolueneVery Slow/No Reaction (Not Recommended)Most ionic nucleophiles have poor solubility in nonpolar solvents, preventing the reaction from occurring in the solution phase.[12]

Recommendation: Start with DMF or acetonitrile for your optimization studies. They offer a good balance of dissolving power and reactivity enhancement for a wide range of nucleophiles.

References

  • Reactivity in Chemistry. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Ferreira, V. F., et al. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC. Retrieved from [Link]

  • Chem.iitb. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Fiveable. (2025, August 15). Halohydrins from Alkenes: Addition of HO-X | Organic.... Retrieved from [Link]

  • Dr de Bruin. (2024, November 26). 3.3.3.1 Nucleophilic substitution [Video]. YouTube. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Halohydrin. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-iodopropan-2-ol. Retrieved from [Link]

  • MDPI. (2016, July 29). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]

  • Chad's Prep. (n.d.). 8.6 Halogenation of Alkenes and Halohydrin Formation. Retrieved from [Link]

  • Allen. (2025, July 15). Halohydrin: Definition, Synthesis, Regioselectivity and Applications. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Beilstein Journals. (2018, May 14). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Retrieved from [Link]

  • ResearchGate. (2021, July). Three-Pot Synthesis of Chiral Anti -1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Retrieved from [Link]

  • Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. Retrieved from [Link]

  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of (2R)-1-chloro-3-iodo-propan-2-ol

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of (2R)-1-chloro-3-iodo-propan-2-ol. This chiral building block is a critical intermediate in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of (2R)-1-chloro-3-iodo-propan-2-ol. This chiral building block is a critical intermediate in pharmaceutical synthesis, and achieving high chemical and enantiomeric purity is paramount for downstream success. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The purification of this specific halohydrin presents unique challenges due to its polarity, potential for thermal and chemical instability, and the critical need to maintain its stereochemical integrity. This document consolidates field-proven insights and methodologies to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (2R)-1-chloro-3-iodo-propan-2-ol?

A: The impurity profile is almost always dictated by its synthesis, which typically involves the ring-opening of (R)-epichlorohydrin.[1] Key impurities to anticipate include:

  • Unreacted (R)-epichlorohydrin: A volatile and less polar starting material.

  • Regioisomer ((2R)-1-iodo-3-chloro-propan-2-ol): Arises from the nucleophilic attack of iodide on the alternative carbon of the epoxide ring. Its formation is influenced by reaction conditions (acidic vs. basic catalysis).[2]

  • Diol Byproduct ((R)-3-chloro-1,2-propanediol): Formed if water is present in the reaction mixture, leading to hydrolysis of the epoxide.[1][3]

  • Solvent Residues: Residual solvents from the reaction and work-up.

  • The (S)-enantiomer: Present if the starting material was not enantiopure or if racemization occurred.

Q2: Why is this compound considered difficult to purify?

A: Several factors contribute to the purification challenge:

  • High Polarity: The hydroxyl group makes the molecule quite polar, which can lead to tailing during silica gel chromatography.

  • Thermal Lability: Halohydrins can be sensitive to heat. Aggressive distillation conditions can cause decomposition or elimination reactions, reducing yield and purity.

  • Chemical Instability: The molecule is susceptible to intramolecular cyclization back to the epoxide, especially under basic conditions, via a Williamson-ether-synthesis-type mechanism.[4] The iodide is an excellent leaving group, facilitating this unwanted side reaction.

  • Chiral Integrity: Harsh conditions (strong acid, base, or high heat) can risk racemization at the stereocenter, diminishing the enantiomeric excess (% ee) of the final product.[3]

Q3: What are the primary methods for purifying this compound?

A: The most effective techniques are flash column chromatography and vacuum distillation. Standard recrystallization is generally not feasible as the compound is a liquid at or near room temperature.[5] The choice depends on the specific impurities you need to remove.

Q4: How can I accurately assess the chemical and enantiomeric purity of my final product?

A: A multi-pronged analytical approach is necessary:

  • Chemical Purity: Use Gas Chromatography (GC) or ¹H NMR to quantify residual solvents and chemical impurities.

  • Enantiomeric Purity (% ee): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the industry-standard methods for accurately determining the ratio of enantiomers.[6][7][8]

Purification Strategy Decision Workflow

This workflow helps in selecting the optimal purification technique based on the initial assessment of the crude material.

Purification_Workflow start Crude (2R)-1-chloro-3-iodo-propan-2-ol analysis Analyze Crude by TLC/GC-MS start->analysis decision1 Are non-polar impurities (e.g., starting epoxide) present? analysis->decision1 chromatography Flash Column Chromatography decision1->chromatography Yes decision2 Are non-volatile impurities (e.g., salts, polar byproducts) the main issue? decision1->decision2 No chromatography->decision2 end_note If both are present, use Chromatography first, then Distillation. chromatography->end_note distillation High-Vacuum Distillation decision2->distillation Yes final_product Pure Product (Verify by Chiral HPLC & NMR) decision2->final_product No distillation->final_product

Caption: Decision tree for selecting the primary purification method.

Troubleshooting Guide

Problem 1: My final product shows low enantiomeric excess (% ee) after purification.

  • Question: I started with a highly enantiopure epoxide, but my final product's % ee is significantly lower. What happened?

  • Answer & Solution: This indicates that racemization occurred either during the synthesis or purification.

    • Causality: The stereocenter at C2 is susceptible to inversion under harsh conditions. Strong bases can deprotonate the hydroxyl group, and while less common, certain acidic conditions or high temperatures can also promote racemization.

    • Troubleshooting Steps:

      • Re-evaluate Synthesis: Ensure your ring-opening reaction was not performed at an excessively high temperature or for a prolonged duration.

      • Avoid Strong Bases: During work-up and purification, avoid strong bases like NaOH or KOH. Use mild bases like sodium bicarbonate for neutralization if necessary.

      • Purification Conditions: If using chromatography, ensure your silica gel is not basic. If performing a distillation, use the lowest possible temperature and pressure.

      • Analytical Check: Confirm that your chiral analytical method is properly validated and that you are not seeing on-column racemization during the analysis itself.[9]

Problem 2: My flash column chromatography results in poor separation and significant product tailing.

  • Question: I'm trying to run a silica gel column, but the product is streaking and co-eluting with impurities. How can I improve this?

  • Answer & Solution: This is a common issue stemming from the compound's high polarity and potential interactions with the stationary phase.

    • Causality: The free hydroxyl group on your molecule can form strong hydrogen bonds with the silanol groups on the silica surface. This interaction slows its elution unevenly, causing the band to spread (tail). Acidic impurities in the crude mixture or on the silica can also catalyze on-column degradation.

    • Troubleshooting Steps:

      • Optimize Solvent System: A common starting point is a gradient of ethyl acetate in hexanes. If tailing persists, consider adding a small amount (~0.5-1%) of a more polar solvent like methanol or isopropanol to the eluent. This "competes" for the active sites on the silica, allowing your compound to elute more symmetrically.

      • Deactivate Silica Gel: Prepare a slurry of your silica gel in the initial, low-polarity eluent and add 0.5% triethylamine. This neutralizes the acidic sites on the silica surface, minimizing tailing and preventing degradation of acid-sensitive compounds.

      • Alternative Stationary Phase: If silica fails, consider using a less acidic stationary phase like neutral alumina.

      • Loading Technique: Adsorb your crude material onto a small amount of silica gel ("dry loading") rather than dissolving it in a strong solvent for loading. This often results in sharper bands.

Problem 3: My compound is decomposing during distillation.

  • Question: I'm attempting a distillation, but the receiving flask is dark, and my yield is very low. What's wrong?

  • Answer & Solution: This is a clear sign of thermal decomposition.

    • Causality: (2R)-1-chloro-3-iodo-propan-2-ol is thermally labile. The C-I bond is relatively weak, and at elevated temperatures, elimination or other degradation pathways can occur. Distillation is a high-energy process.[10][11]

    • Troubleshooting Steps:

      • Use High Vacuum: The most critical parameter is pressure. Use a high-vacuum pump (e.g., a diffusion or turbomolecular pump if available, otherwise a good rotary vane pump) to lower the boiling point as much as possible. Aim for pressures below 1 mmHg.

      • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the surface area and residence time of the compound at high temperatures.

      • Precise Temperature Control: Use an oil bath with a magnetic stirrer for even heating. Heat the distillation flask slowly and only to the temperature required for a steady distillation rate. Do not overheat.

      • Consider Steam Distillation: For removing very high-boiling or non-volatile impurities, on-line steam distillation could be a milder alternative, though it requires subsequent removal of water.[12]

Data & Protocols

Table 1: Typical Impurities and Analytical Signatures
Impurity NameStructureTypical TLC Rf (vs. Product)Key ¹H NMR Signal (CDCl₃)
(R)-EpichlorohydrinC₃H₅ClOHigherMultiplet ~3.2 ppm (methine)
(2R)-1-iodo-3-chloro-propan-2-olC₃H₆ClIOSimilarDifferent chemical shifts for CH₂Cl and CH₂I protons
(R)-3-chloro-1,2-propanediolC₃H₆ClO₂LowerAbsence of CH₂I signal (~3.3 ppm)
Protocol 1: Flash Column Chromatography

This protocol is designed for purifying ~5 g of crude material containing both more and less polar impurities.

  • Preparation of Stationary Phase:

    • In a fume hood, slurry 150 g of silica gel (230-400 mesh) in 300 mL of 5% ethyl acetate in hexanes.

    • Expert Tip: For difficult separations, add 1 mL of triethylamine to the slurry to neutralize acidic sites on the silica, which can prevent streaking.

  • Packing the Column:

    • Pour the slurry into a glass column (approx. 5 cm diameter) and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve ~5 g of crude (2R)-1-chloro-3-iodo-propan-2-ol in a minimal amount of dichloromethane (~10 mL).

    • Add 10 g of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed column.

  • Elution:

    • Begin eluting with 5% ethyl acetate in hexanes, collecting fractions.

    • Gradually increase the polarity of the eluent. A typical gradient might be:

      • 500 mL of 5% EtOAc/Hex

      • 1000 mL of 15% EtOAc/Hex

      • 1000 mL of 30% EtOAc/Hex

    • Monitor the fractions by TLC (using a 20% EtOAc/Hex system and visualizing with potassium permanganate stain).

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator, ensuring the bath temperature does not exceed 40 °C.

Protocol 2: High-Vacuum Distillation

This protocol is best for removing non-volatile impurities from a pre-purified (e.g., post-chromatography) sample.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glass joints are clean, properly greased with high-vacuum grease, and sealed.

    • Use a two-necked round-bottom flask as the distilling pot, with a thermometer placed to measure the vapor temperature.

    • Connect the apparatus to a high-vacuum manifold with a pressure gauge.

  • Procedure:

    • Place the crude material (pre-treated to remove volatile impurities if necessary) into the distilling flask. Add a magnetic stir bar.

    • Slowly and carefully apply vacuum. Monitor for any vigorous bubbling from residual solvents.

    • Once the system is at a stable high vacuum (< 1 mmHg), begin stirring and slowly heat the pot using an oil bath.

    • The product will begin to distill. The exact temperature will be highly dependent on the pressure achieved. Collect the heart cut (the main fraction distilling at a stable temperature).

    • Trustworthiness Check: A stable boiling point at a constant pressure is a key indicator of purity. Discard the first few drops (forerun) and stop before the pot is completely dry (leave a small residue).

  • Completion:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air into the system.

References

Sources

Optimization

Technical Support Center: Troubleshooting (2R)-1-chloro-3-iodo-propan-2-ol Reactions

Welcome to the Technical Support Center. As a highly versatile chiral building block, (2R)-1-chloro-3-iodo-propan-2-ol is widely used in the synthesis of complex pharmaceuticals and natural products[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly versatile chiral building block, (2R)-1-chloro-3-iodo-propan-2-ol is widely used in the synthesis of complex pharmaceuticals and natural products[1]. However, its trifunctional nature—comprising a secondary alcohol, a primary chloride, and a primary iodide—presents unique steric and chemoselective challenges.

This guide is designed for drug development professionals and synthetic chemists. It synthesizes field-proven methodologies and mechanistic causality to help you overcome steric hindrance, prevent unwanted side reactions, and optimize your yields.

FAQ 1: Nucleophilic Substitution at C3 (Iodide Displacement)

Q: Why do I isolate (R)-epichlorohydrin instead of my desired C3-substituted product when reacting (2R)-1-chloro-3-iodo-propan-2-ol with bulky nucleophiles under basic conditions?

Causality & Mechanism: This is a classic chemoselectivity issue driven by steric hindrance and reaction kinetics. Bimolecular nucleophilic substitution (Sₙ2) is highly sensitive to the steric bulk of the electrophile[2]. In (2R)-1-chloro-3-iodo-propan-2-ol, the C3 position is flanked by the C2-OH and the C1-Cl groups, creating a congested trajectory for incoming bulky nucleophiles.

When a base is introduced, it rapidly deprotonates the C2-OH. The resulting alkoxide is perfectly positioned to undergo a fast, intramolecular Sₙ2 attack on the adjacent C3 carbon, displacing the iodide[3]. Because intramolecular reactions have a vastly superior entropic advantage over intermolecular reactions, the formation of (R)-epichlorohydrin outcompetes the sterically hindered intermolecular attack by your external nucleophile. Note that because the C2–O bond is never broken during this cyclization, the (R) stereocenter is perfectly preserved.

The Solution: To achieve direct Sₙ2 substitution at C3 with a bulky nucleophile, you must completely eliminate the competing intramolecular pathway. This is achieved by protecting the C2-OH prior to substitution (see FAQ 2) or by utilizing strictly non-basic conditions (e.g., employing silver(I) salts to activate the iodide as a leaving group without deprotonating the alcohol).

FAQ 2: Protecting the Sterically Hindered C2-OH

Q: My attempts to protect the C2-OH with standard silyl chlorides (e.g., TBS-Cl, TBDPS-Cl) yield less than 20% product. How can I overcome this steric block?

Causality & Mechanism: The secondary alcohol in this halohydrin is situated in a highly congested, neopentyl-like steric environment, flanked by two halomethyl groups (-CH₂Cl and -CH₂I). Standard silyl chlorides (like TBS-Cl) rely on the chloride ion acting as a leaving group. However, chloride is a relatively poor leaving group in the context of Sₙ2 at silicon, meaning the transition state energy is too high for the sterically hindered C2-OH to successfully attack the silicon atom[4].

The Solution: You must switch from a silyl chloride to a silyl triflate (e.g., TBS-OTf). The trifluoromethanesulfonate (triflate) anion is an exceptional leaving group, which drastically lowers the activation energy of the silylation, allowing it to proceed quantitatively even in highly sterically hindered environments[5].

Quantitative Data: C2-OH Silylation Yields
ReagentBaseSolventTempYield (%)Mechanistic Note
TBS-Cl ImidazoleDMFRT< 20%Steric blocking by -CH₂I and -CH₂Cl prevents attack on Si[4].
TBS-Cl DMAP / Et₃NDCMRT< 25%Chloride is an insufficient leaving group for hindered alcohols[6].
TBS-OTf 2,6-LutidineDCM0 °C to RT> 90% Triflate is a superior leaving group; overcomes steric bulk[5].
TBDPS-OTf 2,6-LutidineDCM0 °C to RT85% Required for installing highly bulky protecting groups.
Validated Protocol: Silylation of the Sterically Hindered C2-OH

Objective: To quantitatively protect the secondary alcohol of (2R)-1-chloro-3-iodo-propan-2-ol prior to nucleophilic substitution at C3.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add (2R)-1-chloro-3-iodo-propan-2-ol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 2,6-lutidine (1.5 eq) via syringe. (Causality Check: 2,6-lutidine is chosen because its methyl groups provide steric hindrance, making it a non-nucleophilic base that will neutralize the generated triflic acid without competing for the silylating agent or displacing the primary halogens).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the triflate reaction.

  • Silylation: Dropwise add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 eq) over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC until complete consumption of the starting material (typically 1–2 hours).

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure C2-O-TBS protected intermediate.

FAQ 3: Selective Epoxidation (Overcoming Competing Pathways)

Q: When I intentionally want to form the epoxide, I sometimes get a mixture of epichlorohydrin and epiiodohydrin. How do I selectively form (R)-epichlorohydrin?

Causality & Mechanism: Epoxide formation requires the C2-alkoxide to displace one of the adjacent halogens. Iodide is a significantly better leaving group (weaker base, larger atomic radius for polarizability) than chloride[1]. Kinetically, the displacement of iodide to form epichlorohydrin is vastly favored. However, if you use excessively strong bases (like NaH or KOtBu) or high temperatures, the reaction loses its kinetic selectivity, and the alkoxide may also attack C1, displacing the chloride to form epiiodohydrin.

The Solution: Rely on mild, heterogeneous basic conditions to maintain strict kinetic control. Stirring the halohydrin with anhydrous K₂CO₃ or Ag₂O in a polar aprotic solvent (like acetone or THF) at 0 °C to room temperature will selectively yield (R)-epichlorohydrin by exclusively displacing the iodide.

Reaction Pathway Visualization

The following diagram maps the divergent reaction pathways based on the mechanistic principles discussed above.

G Start (2R)-1-chloro-3-iodo-propan-2-ol (Sterically Congested Halohydrin) Base Basic Conditions (e.g., NaOH, K2CO3) Start->Base Deprotonation DirectNu Direct SN2 with Bulky Nu⁻ (No Base) Start->DirectNu Intermolecular Attack Protect 1. Protection (TBS-OTf) Overcomes C2-OH Sterics Start->Protect Silyl Triflate Epoxide (R)-Epichlorohydrin (Intramolecular SN2) Base->Epoxide Fast Intramolecular Displacement of I⁻ Fail Reaction Fails / Low Yield (Steric Hindrance) DirectNu->Fail Blocked by C1/C3 Halogens & C2-OH ProtectedInt C2-O-TBS Protected Intermediate Protect->ProtectedInt High Reactivity Subst 2. SN2 with Bulky Nu⁻ ProtectedInt->Subst Removes OH H-bonding & side reactions Success Successful C3 Substitution (High Yield) Subst->Success Nu⁻ attacks C3

Divergent reaction pathways of (2R)-1-chloro-3-iodo-propan-2-ol based on steric and basic conditions.

References

  • Chemistry LibreTexts. "10.4: Effect of sterics on Sn2 reactions". LibreTexts Organic Chemistry.[Link]

  • Chemistry Steps. "Steric Hindrance in SN2 and SN1 Reactions". Chemistry Steps.[Link]

  • Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection". Total Synthesis.[Link]

  • Wikipedia. "Silyl ether". Wikipedia, The Free Encyclopedia.[Link]

  • ACS Publications. "The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis". The Journal of Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (2R)- and (2S)-1-chloro-3-iodo-propan-2-ol for Researchers and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, halohydrins serve as versatile intermediates. Their unique arrangement of a hydroxyl group and a halogen on adjacent carbons allows for a variety o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chiral building blocks for pharmaceutical synthesis, halohydrins serve as versatile intermediates. Their unique arrangement of a hydroxyl group and a halogen on adjacent carbons allows for a variety of stereospecific transformations. This guide provides an in-depth technical comparison of the reactivity of two enantiomers: (2R)-1-chloro-3-iodo-propan-2-ol and (2S)-1-chloro-3-iodo-propan-2-ol. Understanding the subtle yet significant differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals aiming to design efficient and stereoselective synthetic routes.

Introduction to the Enantiomers: Structure and Properties

(2R)-1-chloro-3-iodo-propan-2-ol and (2S)-1-chloro-3-iodo-propan-2-ol are stereoisomers, meaning they have the same molecular formula (C₃H₆ClIO) and connectivity but differ in the three-dimensional arrangement of their atoms.[1] The stereocenter at the second carbon (C2) is the source of their chirality.

Property(2R)-1-chloro-3-iodo-propan-2-ol(2S)-1-chloro-3-iodo-propan-2-ol
Molecular Formula C₃H₆ClIOC₃H₆ClIO
Molecular Weight 220.44 g/mol [1]220.44 g/mol [1]
CAS Number 2484878-87-5862113-07-3[2]
Appearance Typically a liquidTypically a liquid[3]
Key Functional Groups Hydroxyl (-OH), Chloro (-Cl), Iodo (-I)Hydroxyl (-OH), Chloro (-Cl), Iodo (-I)

The presence of two different halogens, chlorine and iodine, on the same molecule introduces a key element of differential reactivity. The carbon-iodine bond is weaker and iodine is a better leaving group than chlorine. This intrinsic property, combined with the stereochemistry at C2, dictates the reactivity pathways of these enantiomers.

The Decisive Role of Stereochemistry in Reactivity: A Mechanistic Perspective

The primary mode of reaction for these halohydrins under basic conditions is an intramolecular nucleophilic substitution (an SN2 reaction) to form a chiral epoxide. This process is a classic example of neighboring group participation (NGP) , also known as anchimeric assistance , where the hydroxyl group acts as an internal nucleophile.[4][5][6][7][8][9][10]

The efficiency of this intramolecular cyclization is highly dependent on the ability of the molecule to adopt a conformation where the deprotonated hydroxyl group can perform a backside attack on the carbon bearing the leaving group. Given that iodide is a significantly better leaving group than chloride, the initial cyclization will overwhelmingly involve the displacement of the iodide at C3 to form a chloromethyl-substituted epoxide (epichlorohydrin).[11][12]

The key to understanding the reactivity difference lies in the conformational analysis of the two enantiomers. For the intramolecular SN2 reaction to proceed, the molecule must adopt an anti-periplanar arrangement between the attacking alkoxide and the departing iodide.

Let's analyze the Newman projections for both enantiomers looking down the C2-C3 bond:

Conformational preferences of the enantiomers.

For the (2R)-enantiomer, a conformation that places the bulky chloromethyl and iodo groups away from each other may be sterically favored in the ground state. However, for the intramolecular reaction to occur, rotation around the C2-C3 bond is necessary to bring the hydroxyl group into an anti-periplanar position relative to the iodine atom. The transition state for this cyclization will have a specific stereochemical arrangement.

Conversely, the (2S)-enantiomer will have a different set of conformational preferences and a diastereomeric transition state for cyclization. The relative energies of these ground state conformers and, more importantly, the transition states for cyclization will determine the relative rates of reaction for the two enantiomers.

Expected Reactivity Comparison and Products

Based on the principles of stereospecificity in intramolecular SN2 reactions, we can predict the products and infer the relative reactivity.

  • Reaction with a Base (e.g., NaOH): Both enantiomers are expected to yield the corresponding enantiomer of epichlorohydrin.

    • (2R)-1-chloro-3-iodo-propan-2-ol will yield (R)-epichlorohydrin.

    • (2S)-1-chloro-3-iodo-propan-2-ol will yield (S)-epichlorohydrin.

This stereospecificity is a direct consequence of the backside attack of the hydroxyl group, which results in inversion of configuration at the carbon bearing the iodine.

G R_start (2R)-1-chloro-3-iodo-propan-2-ol R_product (R)-epichlorohydrin R_start->R_product  NaOH, H₂O   S_start (2S)-1-chloro-3-iodo-propan-2-ol S_product (S)-epichlorohydrin S_start->S_product  NaOH, H₂O  

Stereospecific conversion to epichlorohydrin.

The rate of reaction is where the difference between the two enantiomers will manifest. The enantiomer that can more readily achieve the anti-periplanar conformation required for the intramolecular SN2 reaction will react faster. This difference in rate can be exploited in kinetic resolution processes.

Experimental Protocols for Reactivity Comparison

To empirically determine the difference in reactivity, a kinetic study of the base-induced cyclization to epichlorohydrin can be performed.

Protocol: Kinetic Analysis of Epoxide Formation

Objective: To determine and compare the rate constants for the intramolecular cyclization of (2R)- and (2S)-1-chloro-3-iodo-propan-2-ol.

Materials:

  • (2R)-1-chloro-3-iodo-propan-2-ol

  • (2S)-1-chloro-3-iodo-propan-2-ol

  • Standardized aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • A suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or acetonitrile to ensure homogeneity)

  • Internal standard for GC or HPLC analysis (e.g., a stable compound with a distinct retention time)

  • Quenching solution (e.g., a dilute acid solution)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column to monitor the disappearance of the starting material and the appearance of the product.

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, equilibrate a known volume of the solvent system to the desired reaction temperature (e.g., 25 °C).

  • Initiation of Reaction: To the solvent, add a known concentration of the halohydrin enantiomer and the internal standard. Initiate the reaction by adding a known volume of the standardized NaOH solution with vigorous stirring. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Sample Preparation: Extract the quenched sample with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and prepare for GC or HPLC analysis.

  • Analysis: Inject the prepared sample into the GC or HPLC equipped with a chiral column. Quantify the concentration of the remaining halohydrin and the formed epichlorohydrin relative to the internal standard.

  • Data Analysis: Plot the concentration of the halohydrin enantiomer versus time. Determine the initial rate of the reaction from the slope of the curve at t=0. Assuming pseudo-first-order kinetics with respect to the halohydrin (if NaOH is in large excess), the rate constant (k) can be calculated.

  • Comparison: Repeat the experiment under identical conditions for the other enantiomer. Compare the calculated rate constants to determine the relative reactivity.

G cluster_workflow Kinetic Experiment Workflow A Reaction Setup (Halohydrin, Solvent, Internal Standard) B Initiate Reaction (Add NaOH, Start Timer) A->B C Aliquot Sampling (Regular Intervals) B->C D Quench Reaction (Dilute Acid) C->D E Extraction & Sample Prep D->E F Chiral GC/HPLC Analysis E->F G Data Analysis (Plot Concentration vs. Time, Calculate Rate Constant) F->G

Workflow for the kinetic analysis of epoxide formation.

Applications in Asymmetric Synthesis

The differential reactivity of these enantiomers is not just a scientific curiosity; it has profound implications in asymmetric synthesis. As chiral building blocks, (2R)- and (2S)-1-chloro-3-iodo-propan-2-ol can be used to introduce stereocenters into more complex molecules. For instance, the resulting enantiopure epichlorohydrins are key intermediates in the synthesis of many pharmaceuticals, including beta-blockers.[13]

The choice of the (2R) or (2S) starting material directly determines the stereochemistry of the final product. A faster reacting enantiomer in a kinetic resolution process can be used to produce the corresponding epoxide in high enantiomeric excess, while the unreacted, slower-reacting enantiomer can also be recovered in high enantiomeric purity.

Conclusion

While (2R)- and (2S)-1-chloro-3-iodo-propan-2-ol are enantiomers and thus have identical physical properties in a non-chiral environment, their chemical reactivity, particularly in intramolecular reactions, is expected to differ. This difference is governed by the stereochemical requirements of the transition state for the neighboring group participation of the hydroxyl group in displacing the iodide to form an epoxide. The enantiomer that can more easily adopt the necessary anti-periplanar conformation for backside attack will exhibit a faster reaction rate. This inherent difference in reactivity can be quantified through kinetic studies and is a cornerstone of their application in stereoselective synthesis. For researchers in drug development, a thorough understanding of these principles is crucial for the rational design of synthetic routes to enantiomerically pure active pharmaceutical ingredients.

References

  • BenchChem. (2025). A Comparative Guide to the Scalable Synthesis of (R)- and (S)-Epichlorohydrin. BenchChem.
  • Baldwin, J. J., Raab, A. W., Mensler, K., Arison, B. H., & McClure, D. E. (1978). Synthesis of (R)- and (S)-Epichlorohydrin. The Journal of Organic Chemistry, 43(24), 4876–4878.
  • Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Khan Academy.
  • Neidleman, S. L., & Geigert, J. (1983). Neighboring group migration in enzyme-mediated halohydrin formation.
  • Bartnicki, E. W., & Castro, C. E. (1969). Biodehalogenation. The pathway for transhalogenation and the stereochemistry of epoxide formation from halohydrins. Biochemistry, 8(12), 4677–4680.
  • BenchChem. (n.d.). 2-Propanol, 1-chloro-3-iodo-, (2S)- | 862113-07-3. BenchChem.
  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
  • Dr. Rahul Bhondwe. (2021, May 4). Synthesis of R) and (S)
  • Chemistry Steps. (2020, June 19). Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Wikipedia. (2024, March 19). Epichlorohydrin. In Wikipedia.
  • Chemistry Steps. (2024, November 8).
  • BenchChem. (n.d.). 2-Propanol, 1-chloro-3-iodo-, (2S)- | 862113-07-3. BenchChem.
  • Request PDF. (2022, July). Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts.
  • Wikipedia. (2024, March 19).
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P.
  • Scribd. (2013, June 12).
  • ResearchGate. (n.d.).
  • Scientific Research Publishing. (2016).
  • PubMed. (2013, October 24). Conformational analysis of 1-chloro- and 1-bromo-2-propanol.
  • PubChem. (n.d.). 1-Chloro-3-iodopropan-2-ol.
  • Chemical Communications (RSC Publishing). (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Illinois Chemistry. (2001, February 26).
  • PMC. (n.d.). A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening.
  • Dalal Institute. (n.d.). Anchimeric Assistance.
  • Wiley Online Library. (2013, September 5). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and.
  • ChemRxiv. (n.d.). A dynamic loop in halohydrin dehalogenase HheG regulates activity and enantioselectivity in epoxide ring opening.
  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance.
  • JEOL Ltd. (n.d.).
  • Request PDF. (n.d.). Conformational Analysis of 1-Chloro- and 1-Bromo-2-propanol.
  • Chemical Synthesis Database. (2025, May 20). 1-chloro-3-iodo-2-propanol.
  • BenchChem. (n.d.).
  • YouTube. (2022, September 28). NEIGHBOURING GROUP PARTICIPATION | ANCHIMERIC ASSISTANCE | REACTION MECHANISM | BY ALOK SIR.
  • NPTEL. (2015, September 18). Neighbouring group participation in SN reactions and Anchimeric assistance (CHE).
  • YouTube. (2023, April 6).

Sources

Comparative

HPLC Method Validation for (2R)-1-Chloro-3-iodo-propan-2-ol Enantiomeric Purity: A Comparative Guide

As the pharmaceutical industry shifts toward highly specific targeted therapies, the enantiomeric purity of chiral building blocks has become a critical quality attribute. (2R)-1-chloro-3-iodo-propan-2-ol is a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward highly specific targeted therapies, the enantiomeric purity of chiral building blocks has become a critical quality attribute. (2R)-1-chloro-3-iodo-propan-2-ol is a highly reactive, tri-functional haloalcohol used in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Because the (2S) enantiomer can propagate through synthetic pathways to yield toxic or inactive stereoisomers, accurate quantitation of enantiomeric excess (ee) is non-negotiable.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for haloalcohol separation and details a self-validating High-Performance Liquid Chromatography (HPLC) method grounded in the latest [1].

Comparative Analysis of Chiral Stationary Phases (CSPs)

Haloalcohols present a unique chromatographic challenge. Unlike many chiral drugs, (2R)-1-chloro-3-iodo-propan-2-ol lacks bulky aromatic rings, meaning π−π stacking interactions cannot be leveraged for chiral recognition. Separation relies entirely on hydrogen bonding (via the hydroxyl group), dipole-dipole interactions (C-Cl and C-I bonds), and steric fit within the CSP cavity[2].

Table 1: CSP Performance Comparison for Haloalcohols
Chiral Stationary Phase (CSP)ChemistryChiral Recognition MechanismPerformance for (2R)-1-chloro-3-iodo-propan-2-ol
Amylose tris(3,5-dimethylphenylcarbamate) Amylose backboneHelical cavity, H-bonding, Dipole-dipoleOptimal. Tight helical twist perfectly accommodates the small aliphatic chain, yielding high resolution (Rs > 2.0).
Cellulose tris(3,5-dimethylphenylcarbamate) Cellulose backboneLinear cavity, H-bonding, Dipole-dipoleSub-optimal. Shallower chiral grooves result in weaker steric differentiation for small haloalcohols (Rs ~ 1.0 - 1.2).
Cyclodextrin ( β -CD) Cyclic oligosaccharideInclusion complexationPoor. The aliphatic chain is too small and flexible to form a stable, rigid inclusion complex within the hydrophobic cavity.

Causality Insight: Amylose-based columns (e.g., Chiralpak AD-H) consistently outperform cellulose equivalents for small, flexible aliphatic molecules. The amylose polymer forms a tighter, more defined helical groove. When the haloalcohol enters this cavity, the spatial arrangement of the carbamate linkages forces a rigid hydrogen-bonding network that distinctly differentiates the spatial orientation of the (2R) and (2S) halogens.

Method Development Workflow

Workflow A 1. CSP Selection (Amylose Carbamate) B 2. Mobile Phase (Hexane/IPA 95:5) A->B Maximize α C 3. Detection Optimization (UV 210 nm / CAD) B->C Enhance Rs > 1.5 D 4. Self-Validating Protocol (SST & Bracketing) C->D Ensure Sensitivity

Caption: Chiral HPLC method development workflow for haloalcohols.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method actively monitors its own thermodynamic stability and halts if predefined performance criteria are not met.

Step 1: Sample and Standard Preparation
  • Sample Diluent: Hexane / Isopropanol (90:10 v/v).

  • Preparation: Dissolve 10 mg of the sample in 1.0 mL of diluent.

  • Causality: The sample solvent must closely match the initial mobile phase. Using a stronger solvent (like 100% Isopropanol or Methanol) induces a "solvent effect," where the analyte travels faster than the mobile phase at the head of the column, artificially broadening the peaks and destroying the critical resolution between the closely eluting enantiomers.

Step 2: Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), Isocratic.

    • Causality: Normal phase is mandatory. In reversed-phase (aqueous) systems, water aggressively competes for the carbamate hydrogen bonds on the CSP, nullifying chiral recognition for molecules lacking π−π stacking capabilities. Hexane provides a non-polar environment that maximizes specific chiral H-bonding.

  • Flow Rate: 0.8 mL/min.

    • Causality: A slightly reduced flow rate (standard is 1.0 mL/min) increases the residence time within the chiral cavities. This enhances the thermodynamic exchange kinetics required to differentiate the subtle steric differences between the (2R) and (2S) isomers.

  • Column Temperature: 25°C.

    • Causality: Chiral separation is an enthalpy-driven process. Lower temperatures generally increase the separation factor ( α ) by maximizing the free energy difference ( ΔΔG ) between the transient diastereomeric complexes formed with the CSP.

  • Detection: UV at 215 nm or Charged Aerosol Detection (CAD).

    • Causality: The haloalcohol lacks a conjugated π -system. UV absorption relies solely on the n→σ∗ transition of the iodine atom. If baseline noise at 215 nm compromises the Limit of Quantitation (LOQ), CAD is utilized as it provides a uniform response independent of chromophores.

Step 3: Automated Self-Validation Controls
  • System Suitability Test (SST): Before any sample analysis, a racemic standard (50% 2R / 50% 2S) is injected. The Chromatography Data System (CDS) is programmed to automatically calculate Resolution (Rs). If Rs < 1.5, the sequence automatically halts. This prevents the generation of false-positive purity data due to undetected column degradation.

  • Bracketing Standards: A known 100% target concentration standard is injected every 10 samples. If the drift in retention time exceeds 2.0%, it indicates mobile phase evaporation (specifically the volatile Hexane), and the run is invalidated.

ICH Q2(R2) Method Validation Framework

The modernizes analytical validation by emphasizing a lifecycle approach and risk-based performance criteria[3]. For enantiomeric purity, the focus is strictly on the accurate quantitation of the minor (2S) impurity in the presence of the major (2R) matrix.

Validation Root ICH Q2(R2) Validation (Enantiomeric Purity) Spec Specificity (Rs ≥ 1.5) Root->Spec Baseline Separation Sens LOD / LOQ (≤ 0.05% / ≤ 0.1%) Root->Sens Trace Detection Lin Linearity (R² ≥ 0.999) Root->Lin Quantitation Range Prec Accuracy & Precision (RSD ≤ 2%) Root->Prec Method Reliability

Caption: ICH Q2(R2) validation framework for enantiomeric purity.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental DesignAcceptance Criteria
Specificity Lack of interferenceInject racemic mixture (2R/2S) and blankRs 1.5 between enantiomers; no blank interference at retention times.
LOD / LOQ Sensitivity limitsSignal-to-Noise (S/N) evaluation of (2S)LOD: S/N 3 ( 0.05%); LOQ: S/N 10 ( 0.10%).
Linearity Proportional response5 concentration levels (LOQ to 120% of spec)Correlation coefficient ( R2 ) 0.999.
Accuracy Closeness to true valueSpike (2R) with (2S) at 0.1%, 0.5%, 1.0%Recovery of (2S) between 90.0% – 110.0%.
Precision Repeatability6 replicate injections of 0.5% (2S) spikeRelative Standard Deviation (RSD) 2.0%.
Robustness Reliability under variationsAlter flow rate ( ± 0.1 mL/min), Temp ( ± 2°C)Rs remains 1.5 under all varied conditions.

Causality Insight on Accuracy: Accuracy must be established by spiking the minor (2S) enantiomer into a pure (2R) matrix rather than testing the (2S) enantiomer alone. This proves that the minor enantiomer can be accurately integrated at the Limit of Quantitation (LOQ) without its area being artificially inflated or "swallowed" by the tailing edge of the massive (2R) peak.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Technical Guide to Chiral HPLC Separations. Phenomenex. Available at:[Link]

Sources

Validation

Advanced Synthetic Strategies: A Comparative Guide to (2R)-1-chloro-3-iodo-propan-2-ol and (R)-epichlorohydrin

As organic synthesis advances toward increasingly complex asymmetric targets, the selection of chiral C3 building blocks becomes a critical determinant of overall yield, step economy, and enantiomeric purity. For decades...

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Author: BenchChem Technical Support Team. Date: April 2026

As organic synthesis advances toward increasingly complex asymmetric targets, the selection of chiral C3 building blocks becomes a critical determinant of overall yield, step economy, and enantiomeric purity. For decades, (R)-epichlorohydrin (ECH) has served as the workhorse for introducing chiral three-carbon units[1]. However, the emergence of (2R)-1-chloro-3-iodo-propan-2-ol (CIIP) offers a highly differentiated, "masked-epoxide" alternative[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare these two synthons. We will bypass basic definitions and immediately analyze the mechanistic causality, regioselective performance, and experimental workflows that dictate their utility in modern drug development.

Mechanistic Causality: The Regioselectivity Challenge

The fundamental difference between these two reagents lies in their leaving group dynamics and the kinetic pathways available to nucleophiles.

The (R)-Epichlorohydrin Dilemma

(R)-epichlorohydrin features two electrophilic sites: the sterically unhindered C3 of the epoxide and the C1 bearing the chloride leaving group. While the strain energy of the oxirane ring (~114 kJ/mol) typically directs hard nucleophiles to C3, the presence of the chloride allows for competing direct SN2 displacement at C1, or Lewis-acid mediated inversion at C2[1][4]. This cross-reactivity often necessitates rigorous optimization of catalysts (e.g., Co(III)-salen complexes) to prevent polymerization and maintain regioselectivity[1].

ECH_Pathways ECH (R)-Epichlorohydrin (Dual Electrophile) PathA Path A: Epoxide Opening (C3) Desired Product ECH->PathA Kinetic Control PathB Path B: Chloride Displacement (C1) Competing S_N2 ECH->PathB Direct Displacement PathC Path C: Attack at C2 Inversion/Racemization ECH->PathC Lewis Acid Mediated Nuc Nucleophile (Nu⁻) Nuc->ECH

Competing nucleophilic attack pathways in (R)-epichlorohydrin highlighting regioselectivity risks.

The (2R)-1-chloro-3-iodo-propan-2-ol Advantage

CIIP circumvents these issues by utilizing a strict leaving group hierarchy. The carbon-iodine bond (bond dissociation energy ~234 kJ/mol) is significantly weaker and more polarizable than the carbon-chlorine bond (~327 kJ/mol). Consequently, nucleophiles will exclusively displace the iodide at C3 via SN2, leaving the C1 chloride entirely intact[3].

Once the first nucleophile is installed, the molecule can be treated with a base. The C2 hydroxyl group is deprotonated, triggering an intramolecular Williamson ether synthesis that displaces the C1 chloride to form a new chiral epoxide[3]. This allows for the sequential, highly controlled addition of two different nucleophiles without cross-reactivity.

CIIP_Workflow CIIP (2R)-1-chloro-3- iodo-propan-2-ol Step1 Regioselective S_N2 (Iodide Displacement) CIIP->Step1 + Nu1⁻ Int1 Intermediate: 1-chloro-3-(Nu1)-propan-2-ol Step1->Int1 Step2 Base-Mediated Epoxidation Int1->Step2 KOH / -KCl Int2 Chiral Epoxide Intermediate Step2->Int2 Step3 Second Nucleophilic Attack Int2->Step3 + Nu2⁻

Sequential, highly controlled functionalization workflow using (2R)-1-chloro-3-iodo-propan-2-ol.

Quantitative Performance Comparison

To guide your reagent selection, the following table synthesizes the operational and performance metrics of both synthons based on standard industrial and academic applications[1][3][4][5].

Parameter(R)-Epichlorohydrin(2R)-1-chloro-3-iodo-propan-2-ol
Primary Utility Direct epoxide ring-openingSequential bifunctionalization
Regioselectivity (1st Nu⁻) 80% - 95% (Catalyst dependent)> 98% (Intrinsic leaving group bias)
Polymerization Risk High (Readily forms epoxy resins)Low (Stable halohydrin form)
Storage Stability Requires cold storage (Volatile, reactive)Stable at room temp (Heavier liquid)
Step Economy High (1-step to functionalized alcohol)Moderate (Requires distinct epoxidation step)
Cost per Gram Low (Commodity chemical)High (Specialty chiral intermediate)

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of both reagents. Each workflow is designed as a self-validating system, incorporating in-process checks to ensure mechanistic fidelity.

Protocol A: Regioselective Ring Opening of (R)-Epichlorohydrin

Objective: Synthesis of a homopropargylic alcohol derivative via Cu-catalyzed Grignard addition, adapted from Zingibergingerol synthesis methodologies[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous CuCN (0.2 equiv) and anhydrous LiCl (0.4 equiv) to dry THF (0.1 M relative to substrate).

  • Activation: Stir the suspension at room temperature until a clear solution of the Gilman-type cuprate precursor forms (approx. 15 mins). Cool the reaction to -10 °C.

  • Substrate Addition: Introduce (R)-epichlorohydrin (1.0 equiv) dropwise. Causality Note: Slow addition prevents localized thermal spikes that exacerbate polymerization[5].

  • Nucleophile Addition: Slowly add the Grignard reagent (e.g., n-BuMgCl, 2.0 equiv) via syringe pump over 30 minutes. Maintain temperature at 0 °C for 2 hours.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc). The disappearance of the epoxide spot indicates completion. Quench strictly at -10 °C with saturated aqueous NH₄Cl to safely destroy excess organometallics without promoting acid-catalyzed side reactions.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Sequential Functionalization of (2R)-1-chloro-3-iodo-propan-2-ol

Objective: Stepwise introduction of an amine and subsequent epoxide formation[3][6].

Step 1: Iodide Displacement

  • Reaction Setup: Dissolve (2R)-1-chloro-3-iodo-propan-2-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Amine Addition: Add the primary or secondary amine (1.1 equiv) and K₂CO₃ (1.5 equiv). Stir at 40 °C for 4 hours.

  • Validation: Analyze via LC-MS. The mass shift will correspond to the loss of iodine (-127 Da) and addition of the amine, with the chlorine isotope pattern (M / M+2) remaining intact. This validates that the chloride was untouched.

  • Workup: Dilute with water, extract with diethyl ether to remove DMF, dry, and concentrate to yield the 1-chloro-3-amino-propan-2-ol intermediate.

Step 2: Intramolecular Epoxidation

  • Ring Closure: Dissolve the intermediate in a 1:1 mixture of THF and MeOH. Cool to 0 °C.

  • Base Treatment: Add 2M aqueous KOH (1.5 equiv) dropwise. Stir at room temperature for 1 hour[4]. Causality Note: The strong base deprotonates the C2 hydroxyl; the resulting alkoxide immediately attacks C1, displacing the chloride to relieve steric strain and form the epoxide.

  • Validation & Isolation: Neutralize carefully with 1N HCl to pH 7. Evaporate volatiles, extract with EtOAc, and concentrate to yield the enantiopure chiral epoxide, ready for a second nucleophilic attack.

Conclusion for the Synthesis Chemist

Choosing between these two reagents is a matter of balancing step economy with regiochemical control. If your target allows for standard ring-opening and you have optimized Lewis-acid catalysis, (R)-epichlorohydrin remains the most cost-effective route[1]. However, if your synthesis involves highly sensitive nucleophiles, or if you require the sequential assembly of complex, sterically demanding motifs without the risk of cross-reactivity or polymerization, (2R)-1-chloro-3-iodo-propan-2-ol is the superior, precision-engineered synthon[3].

References
  • Total Synthesis of (−) and (+)-Zingibergingerols A The Journal of Organic Chemistry (ACS Publications)[Link]

  • Crystalline CO2 Copolymer from Epichlorohydrin via Co(III)-Complex-Mediated Stereospecific Polymerization Macromolecules (ACS Publications)[Link]

  • 1-Chloro-2,3-epoxypropane (Epichlorohydrin) Chemical Properties LookChem[Link]

Sources

Comparative

GC-MS Analysis Validation for Detecting (2R)-1-chloro-3-iodo-propan-2-ol Impurities: A Comparison Guide

Introduction: The Analytical Challenge of Halohydrin PGIs In modern pharmaceutical development, controlling trace impurities is as critical as synthesizing the active pharmaceutical ingredient (API) itself. (2R)-1-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halohydrin PGIs

In modern pharmaceutical development, controlling trace impurities is as critical as synthesizing the active pharmaceutical ingredient (API) itself. (2R)-1-chloro-3-iodo-propan-2-ol (CAS: 2484878-87-5) is a highly reactive, chiral halohydrin intermediate utilized in complex API syntheses[1].

Due to the presence of both chlorine and iodine leaving groups, this compound is classified as a Potential Genotoxic Impurity (PGI). Halohydrins and alkyl halides are notorious for their ability to act as bifunctional alkylating agents, reacting with DNA bases (specifically the N-7 position of guanine and N-3 of adenine) to cause genetic mutations[2]. Consequently, regulatory bodies (via ICH M7 guidelines) require these impurities to be controlled at parts-per-million (ppm) or parts-per-billion (ppb) levels, dictated by the Threshold of Toxicological Concern (TTC).

The Genotoxicity Mechanism

To understand the necessity of ultra-sensitive detection, we must first understand the causality of the toxicity. Halohydrins undergo intramolecular cyclization under physiological conditions, losing a halide ion to form a highly reactive epoxide. This epoxide acts as an electrophile, aggressively attacking nucleophilic DNA centers.

G A (2R)-1-chloro-3-iodo- propan-2-ol B Intramolecular Cyclization A->B C Reactive Epoxide Intermediate B->C D Nucleophilic Attack (N-7 Guanine) C->D E DNA Adduct Formation D->E

Logical relationship of halohydrin-induced DNA alkylation and genotoxicity.

Technology Comparison: Why GC-MS is the Gold Standard

Detecting (2R)-1-chloro-3-iodo-propan-2-ol at trace levels presents significant analytical hurdles. The molecule is highly volatile, thermally labile at extreme temperatures, and lacks a conjugated π -system or aromatic ring, rendering it nearly invisible to standard UV detectors.

Below is an objective comparison of common analytical platforms for halohydrin analysis:

Analytical PlatformSensitivity (LOD)Specificity / SelectivityMatrix InterferenceVerdict for (2R)-1-chloro-3-iodo-propan-2-ol
HPLC-UV Poor (>50 ppm)Low (Relies solely on Retention Time)High (API often masks the impurity)Inadequate. Lacks chromophores for UV detection.
GC-FID Moderate (~5-10 ppm)Low (Relies solely on Retention Time)Moderate (Solvent/API degradation peaks interfere)Suboptimal. Cannot definitively confirm the impurity structure.
GC-MS (SIM Mode) Excellent (<0.1 ppm) High (Mass spectral fingerprinting) Low (Mass filtering isolates the analyte) Optimal. Provides necessary sensitivity and structural confirmation[2].

Expert Insight: While GC-FID can detect halohydrins, it lacks the specificity required to differentiate the impurity from complex API matrix degradation products. Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly when operating in Selected Ion Monitoring (SIM) or tandem (MS/MS) modes, leverages the unique isotopic signatures of chlorine ( 35 Cl and 37 Cl) and the distinct fragmentation of iodine to achieve unparalleled signal-to-noise (S/N) ratios[3].

GC-MS Method Development Rationale

A robust method is a self-validating system. Every parameter must be chosen with a mechanistic purpose.

  • Column Selection: A mid-polar capillary column, such as a USP G43 phase (e.g., VF-624ms or DB-624, 6% cyanopropylphenyl / 94% dimethylpolysiloxane), is strictly recommended[2][3]. Causality: The cyanopropyl groups provide dipole-dipole interactions that perfectly retain polar halohydrins, separating them from the massive solvent front of diluents like DMSO.

  • Ionization Strategy: Electron Ionization (EI) at 70 eV is utilized. Causality: EI provides hard ionization, stripping the heavy iodine atom to create a stable, highly abundant [M−I]+ fragment, which is ideal for SIM quantification.

  • Sample Diluent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)[4]. Causality: These high-boiling solvents dissolve complex APIs without co-eluting with the highly volatile (2R)-1-chloro-3-iodo-propan-2-ol.

Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with GC-grade DMSO.

  • Instrument Setup:

    • Inlet: Splitless mode at 220°C to maximize transfer of trace analytes onto the column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C (hold for 3 min to focus the volatile band).

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 30°C/min to 240°C (hold for 5 min to bake out the DMSO and API matrix).

  • MS Acquisition (SIM Mode): Set the transfer line to 250°C and the ion source to 230°C. Monitor the primary quantifier ion (e.g., the [M−I]+ fragment) and secondary qualifier ions (incorporating the 35 Cl/ 37 Cl isotope ratio).

Method Validation Workflow (ICH Q2 Compliant)

To ensure the method is trustworthy and suitable for routine Quality Control (QC) release, it must be validated according to ICH Q2(R1) guidelines[4].

G Start GC-MS Method Validation (ICH Q2 Guidelines) Spec 1. Specificity Baseline resolution from API & blank matrix Start->Spec Sens 2. Sensitivity (LOD/LOQ) LOD: S/N ≥ 3 LOQ: S/N ≥ 10 Spec->Sens Lin 3. Linearity 5 concentration levels (R² ≥ 0.99) Sens->Lin Acc 4. Accuracy Spike recovery at LOQ, 100%, 150% (95-105%) Lin->Acc Prec 5. Precision Intra/Inter-day %RSD ≤ 2.0% Acc->Prec Valid Method Validated for Routine QC Release Prec->Valid

Step-by-step experimental workflow for GC-MS method validation.

Validation Parameters & Acceptance Criteria
  • Specificity: Inject a blank (DMSO), the API matrix, and the API spiked with the halohydrin. Validation metric: No interfering peaks at the retention time of (2R)-1-chloro-3-iodo-propan-2-ol.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine by injecting decreasing concentrations of the standard. LOD requires a Signal-to-Noise (S/N) ratio 3:1, while LOQ requires S/N 10:1[4].

  • Linearity: Prepare calibration standards ranging from LOQ to 150% of the specification limit. Validation metric: The correlation coefficient ( R2 ) must be 0.99[4].

  • Accuracy (Recovery): Spike the API matrix with known amounts of the impurity at LOQ, 100%, and 150% levels. Validation metric: Mean recovery must fall between 95.0% and 105.0%[4].

  • Precision: Perform 6 replicate injections of the 100% specification level standard. Validation metric: Relative Standard Deviation (%RSD) must be 2.0%[4].

Conclusion

For the detection of structurally alert alkyl halides like (2R)-1-chloro-3-iodo-propan-2-ol, traditional HPLC-UV and GC-FID methodologies fall short in sensitivity and structural confirmation. Implementing a GC-MS approach utilizing a mid-polar stationary phase and SIM acquisition provides the definitive specificity required to meet rigorous ICH M7 genotoxic impurity thresholds. By adhering to the ICH Q2 validation framework, analytical scientists can ensure their detection protocols are robust, reproducible, and fully compliant for pharmaceutical release.

References

  • (2R)
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC - NIH.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaGuru.

Sources

Validation

chiral resolution vs asymmetric synthesis of (2R)-1-chloro-3-iodo-propan-2-ol

An objective, data-driven comparison of synthetic methodologies for (2R)-1-chloro-3-iodo-propan-2-ol is essential for process chemists and drug development professionals. This dihaloalcohol is a highly versatile, trifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of synthetic methodologies for (2R)-1-chloro-3-iodo-propan-2-ol is essential for process chemists and drug development professionals. This dihaloalcohol is a highly versatile, trifunctional chiral building block utilized in the synthesis of complex pharmaceutical intermediates[1]. Possessing a secondary alcohol flanked by two distinct halogens (chlorine and iodine), it allows for highly regioselective, sequential functionalization.

Obtaining this compound in high enantiomeric purity (>99% ee) presents a significant synthetic challenge. This guide evaluates the two premier strategies for its preparation: Lipase-Mediated Kinetic Resolution of the racemate and Asymmetric Transfer Hydrogenation (ATH) of the prochiral ketone, 1-chloro-3-iodoacetone using asymmetric synthesis methodologies[2].

Strategic Overview & Mechanistic Causality

Enzymatic Kinetic Resolution (The Subtractive Approach)

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral biocatalyst. When racemic 1-chloro-3-iodo-propan-2-ol is subjected to transesterification using Candida antarctica Lipase B (CALB), the enzyme selectively acetylates the (2S)-enantiomer.

  • The Causality of Selectivity: The enzyme's active site features a precisely defined hydrophobic pocket that sterically differentiates the larger iodomethyl group (van der Waals radius ~1.98 Å) from the smaller chloromethyl group (~1.75 Å).

  • The Causality of Irreversibility: Vinyl acetate is selected as the acyl donor rather than standard acetic anhydride. The byproduct of vinyl acetate is vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde, driving the equilibrium forward and preventing the reverse hydrolysis reaction.

Asymmetric Transfer Hydrogenation (The Additive Approach)

Asymmetric synthesis builds the chiral center directly from a flat, prochiral precursor—in this case, 1-chloro-3-iodopropan-2-one[3]. Using a chiral Ruthenium catalyst, such as (R,R)-Ru-TsDPEN, the ketone is reduced via ATH.

  • The Causality of Facial Selectivity: The Ru-TsDPEN complex operates via a metal-ligand bifunctional mechanism. The rigid chiral diamine backbone dictates the trajectory of the incoming ketone. The steric bulk of the iodine atom forces the substrate into a specific spatial orientation, exposing only the Si-face of the carbonyl to the hydride transferred from the formic acid/triethylamine azeotrope. This additive approach circumvents the 50% yield cap inherent to kinetic resolution.

Workflow Racemic Racemic 1-chloro-3-iodo-propan-2-ol Lipase Lipase + Vinyl Acetate (Kinetic Resolution) Racemic->Lipase Ketone 1-chloro-3-iodoacetone RuCat Ru-TsDPEN + HCOOH/NEt3 (Asymmetric Reduction) Ketone->RuCat R_Alcohol (2R)-1-chloro-3-iodo-propan-2-ol (Target) Lipase->R_Alcohol Max 50% Yield S_Acetate (2S)-Acetate (Byproduct) Lipase->S_Acetate Max 50% Yield RuCat->R_Alcohol Up to 100% Yield

Caption: Workflow comparison: Subtractive kinetic resolution vs. additive asymmetric synthesis.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both methodologies based on standardized pilot-scale data.

MetricEnzymatic Kinetic Resolution (CALB)Asymmetric Transfer Hydrogenation (ATH)
Max Theoretical Yield 50% (Yields typically 45-48%)100% (Yields typically 92-96%)
Enantiomeric Excess (ee) >99% (If conversion is pushed to 52%)96 - 98%
Atom Economy Low (50% of substrate is discarded/reworked)High (Formic acid is the only stoichiometric waste)
E-factor (Waste/Product) High (>15) due to solvent-intensive separationLow (<5)
Downstream Processing Complex (Requires chromatographic separation of alcohol and acetate)Simple (Aqueous wash removes catalyst and amine salts)
Scalability Excellent, but limited by volumetric productivityExcellent, high volumetric productivity

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the physical phenomena dictating the reaction (e.g., kinetic boundaries, thermal stability) are strictly maintained.

Protocol A: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (2R)-1-chloro-3-iodo-propan-2-ol via selective acetylation of the (2S)-enantiomer.

  • Substrate Preparation: Dissolve 100 mmol of racemic 1-chloro-3-iodo-propan-2-ol in 150 mL of anhydrous diisopropyl ether (DIPE).

    • Causality Check: DIPE is chosen over polar solvents (like THF) because it does not strip the essential hydration shell from the enzyme, preserving its tertiary structure and catalytic activity.

  • Reagent Addition: Add 300 mmol (3 equivalents) of vinyl acetate.

  • Biocatalyst Introduction: Add 2.0 g of immobilized CALB (Novozym 435).

  • Incubation & Self-Validation: Stir at 30°C. Monitor the reaction strictly via chiral GC (e.g., Cyclodex-B column).

    • Validation Checkpoint: Do not stop the reaction at exactly 50% conversion. To guarantee >99% ee of the unreacted (2R)-alcohol, allow the reaction to reach 52% conversion . This sacrifices a small amount of the target product to ensure absolute enantiomeric purity.

  • Downstream Isolation: Filter the immobilized enzyme (which can be washed and reused up to 5 times). Concentrate the filtrate in vacuo. Separate the highly polar (2R)-alcohol from the non-polar (2S)-acetate using silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (2R)-1-chloro-3-iodo-propan-2-ol directly from 1-chloro-3-iodoacetone.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 0.5 mol% of (R,R)-Ru-TsDPEN in 50 mL of anhydrous dichloromethane (DCM).

  • Hydride Source Addition: Add a pre-mixed azeotropic solution of formic acid and triethylamine (5:2 molar ratio, 5 equivalents of HCOOH relative to substrate).

    • Causality Check: The amine buffers the system. If the system becomes too acidic, the ketone substrate may degrade; if too basic, aliphatic halogen displacement (epoxide formation) will occur.

  • Substrate Addition & Thermal Control: Cool the mixture to exactly 0°C. Slowly add 100 mmol of 1-chloro-3-iodoacetone.

    • Validation Checkpoint: Temperature control is critical. Elevated temperatures (>15°C) promote the intramolecular attack of the newly formed alkoxide intermediate onto the primary chloride/iodide, prematurely forming an epoxide and destroying the regiochemical integrity of the product.

  • Reaction Monitoring: Stir at 0°C for 12 hours. Monitor via TLC until complete consumption of the ketone is observed.

  • Quench and Extraction: Quench with cold water (50 mL) to neutralize the remaining formic acid. Extract with DCM, dry over MgSO₄, and concentrate to yield the target (2R)-alcohol in >95% yield and ~98% ee.

Pathway Substrate Prochiral Ketone 1-chloro-3-iodoacetone Catalyst Ru(II)-TsDPEN Complex Chiral environment dictates Si-face hydride attack Substrate->Catalyst Coordination TS Six-Membered Transition State (Metal-Ligand Bifunctional) Catalyst->TS Hydride Transfer Product Product TS->Product Product Release

Caption: Bifunctional mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Conclusion & Recommendations

For drug development professionals scaling up the synthesis of (2R)-1-chloro-3-iodo-propan-2-ol, the choice of methodology depends on the project phase:

  • Discovery/Early Phase: Kinetic Resolution is recommended. It utilizes cheap, commercially available racemic starting materials and highly robust immobilized enzymes, ensuring rapid access to >99% ee material without the need for transition metal optimization.

  • Process Chemistry/Commercial Scale: Asymmetric Transfer Hydrogenation is vastly superior. It doubles the theoretical throughput (100% vs 50% yield), eliminates the costly chromatographic separation of the acetate byproduct, and significantly reduces the E-factor, aligning with green chemistry mandates.

References

  • LookChem. "Cas 106-89-8,1-Chloro-2,3-epoxypropane" LookChem Database. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Leaving Group Ability: Chlorine vs. Iodine in (2R)-1-chloro-3-iodo-propan-2-ol

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the nuanced field of organic synthesis, the strategic selection of a leaving group can dictate the efficiency, and even the feasibility, of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the nuanced field of organic synthesis, the strategic selection of a leaving group can dictate the efficiency, and even the feasibility, of a chemical transformation. This guide provides an in-depth comparison of the leaving group abilities of chlorine and iodine within the same chiral scaffold, (2R)-1-chloro-3-iodo-propan-2-ol. By examining the intramolecular cyclization to form an epoxide, we can directly and competitively assess the propensity of a chloride versus an iodide to depart. This analysis is supported by fundamental chemical principles and a detailed, validated experimental protocol designed for quantitative comparison.

Theoretical Framework: The Determinants of a Good Leaving Group

A leaving group's primary role in a nucleophilic substitution reaction is to depart from the substrate, taking with it a pair of electrons.[1] The facility with which this occurs is intrinsically linked to the stability of the resulting anion. The key factors governing leaving group ability are:

  • Basicity: There is a strong inverse correlation between the basicity of a species and its leaving group ability. Weaker bases are more stable as anions and are therefore better leaving groups.[2][3] The conjugate acids of strong acids are excellent leaving groups. For the halogens, the corresponding hydrohalic acids increase in acidity down the group (HI > HBr > HCl > HF), meaning the basicity of the halide anions decreases in the same order (I⁻ < Br⁻ < Cl⁻ < F⁻).[3] Thus, iodide is a significantly weaker base than chloride and is predicted to be a much better leaving group.

  • Polarizability: Polarizability refers to the ease with which the electron cloud of an atom can be distorted. Larger atoms, such as iodine, have more diffuse and polarizable electron clouds.[4] This increased polarizability allows for better stabilization of the developing negative charge in the transition state of a nucleophilic substitution reaction, thereby lowering the activation energy and increasing the reaction rate.[4]

  • Carbon-Halogen (C-X) Bond Strength: The cleavage of the C-X bond is a critical step in the departure of the leaving group. A weaker C-X bond will have a lower bond dissociation energy, leading to a lower activation energy for the reaction.[5] The C-I bond is considerably weaker than the C-Cl bond, which further supports the superior leaving group ability of iodine.[6]

Based on these principles, in a molecule containing both a chloro and an iodo substituent, the iodide is overwhelmingly predicted to be the superior leaving group.

Experimental Design: A Competitive Intramolecular S_N2 Reaction

To empirically validate the theoretical principles, we propose a competitive intramolecular nucleophilic substitution (S_N2) reaction using (2R)-1-chloro-3-iodo-propan-2-ol as the substrate. The internal nucleophile is the hydroxyl group, which, upon deprotonation, will attack one of the carbon-halogen bonds to form a chiral epoxide. This intramolecular Williamson ether synthesis provides a direct comparison of the two leaving groups.[7][8]

dot

Caption: Experimental workflow for the competitive intramolecular cyclization.

Detailed Experimental Protocol

Objective: To determine the relative leaving group ability of chloride and iodide in (2R)-1-chloro-3-iodo-propan-2-ol by quantifying the products of a base-promoted intramolecular cyclization.

Materials:

  • (2R)-1-chloro-3-iodo-propan-2-ol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (HPLC grade)

  • Internal Standard (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (2R)-1-chloro-3-iodo-propan-2-ol (1.0 mmol, 220.4 mg) and anhydrous acetone (20 mL).

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane, 0.5 mmol) for GC-MS quantification.

  • Initiation: Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg). The use of a mild base ensures that the deprotonation of the alcohol is the initial step, leading to the formation of the alkoxide nucleophile.[9]

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 25°C). At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 1 mL aliquots of the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the quenched aliquot with 2 mL of diethyl ether. Vortex the mixture and allow the layers to separate.

  • Sample Preparation for Analysis: Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate. After drying, transfer the solution to a GC-MS vial for analysis.

  • Final Product Isolation: After the final time point, filter the remaining reaction mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure. The crude product can then be purified by column chromatography for full characterization by ¹H and ¹³C NMR.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will be used to quantify the consumption of the starting material and the formation of the two possible epoxide products: (R)-2-(chloromethyl)oxirane and (R)-2-(iodomethyl)oxirane. The relative peak areas, corrected with the internal standard, will provide the concentration of each species over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to confirm the structures of the starting material and the purified epoxide products. The characteristic chemical shifts and coupling constants of the epoxide protons will be key identifiers.

Expected Results and Data Analysis

Based on the established principles of leaving group ability, the reaction is expected to overwhelmingly favor the displacement of the iodide ion.

dot

Caption: Reaction mechanism showing the competitive intramolecular S_N2 cyclization.

The quantitative data obtained from GC-MS analysis would be expected to resemble the following:

Time (minutes)(2R)-1-chloro-3-iodo-propan-2-ol (%)(R)-2-(chloromethyl)oxirane (%)(R)-2-(iodomethyl)oxirane (%)
010000
154554<1
302079<1
60594<1
120<1>98<1
240<1>98<1

This hypothetical data illustrates the rapid formation of (R)-2-(chloromethyl)oxirane, indicating that the C-I bond is preferentially cleaved. The formation of (R)-2-(iodomethyl)oxirane is expected to be negligible, confirming the significantly poorer leaving group ability of chloride under these conditions.

Conclusion

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Orango. (2025). What Makes a Good Leaving Group in Organic Chemistry?. Orango. [Link]

  • Wikipedia. (2023). Leaving group. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Leaving Groups. [Link]

  • chemguide. (n.d.). Leaving groups. [Link]

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]

  • e-PG Pathshala. (n.d.). ORGANIC CHEMISTRY-‐II MODULE 18: Reactivity Effects of Attack. [Link]

  • University of Wisconsin-Madison. (n.d.). i. nucleophilic substitution. [Link]

  • Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Proprep. (n.d.). What makes a good leaving group?. [Link]

  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. [Link]

  • Fiveable. (2025). Polarizability: Organic Chemistry Study Guide. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Calgary. (n.d.). Ch16: HO-C-C-X => epoxide. [Link]

  • Chemistry LibreTexts. (2023). Replacing the OH Group by Halogen Atoms. [Link]

  • Reddit. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction?. [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Quora. (2017). Why is iodine a good nucleophile as well as a good leaving group?. [Link]

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. [Link]

  • Reddit. (2022). if iodine is a better leaving group, shouldn't this be unreactive?. [Link]

  • ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-1-Chloro-3-iodo-propan-2-ol proper disposal procedures

The handling and disposal of halogenated organic intermediates, such as (2R)-1-Chloro-3-iodo-propan-2-ol (CAS: 2484878-87-5), require rigorous adherence to Environmental Health and Safety (EHS) protocols[1]. As a bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of halogenated organic intermediates, such as (2R)-1-Chloro-3-iodo-propan-2-ol (CAS: 2484878-87-5), require rigorous adherence to Environmental Health and Safety (EHS) protocols[1]. As a bifunctional chiral halohydrin containing both chlorine and iodine, this compound poses specific logistical challenges in waste management.

In drug development and synthetic laboratories, improper disposal of polyhalogenated compounds not only violates regulatory statutes but also risks severe environmental contamination and facility damage. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this compound.

Hazard Profile & Disposal Causality

To design an effective disposal plan, we must first understand the chemical behavior of the waste. (2R)-1-Chloro-3-iodo-propan-2-ol is an alkylating agent. Alkyl halides are inherently reactive and can degrade over time, especially in the presence of light or moisture, to release hydrohalic acids (HCl and HI) [1].

The Causality of Segregation: Why must this compound be strictly segregated into Halogenated Organic Waste ? Standard non-halogenated organic waste is typically incinerated for energy recovery. However, if halogenated compounds are introduced into standard incinerators, the combustion process can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) [2]. Therefore, waste containing (2R)-1-Chloro-3-iodo-propan-2-ol must be diverted to specialized high-temperature commercial incinerators equipped with alkaline gas scrubbers to neutralize the resulting acidic exhaust.

Quantitative Data & Waste Compatibility

ParameterSpecificationOperational Impact & Causality
Molecular Formula C3H6ClIOHigh mass percentage of halogens dictates strict routing to halogenated waste streams.
Molecular Weight 220.44 g/mol Dense liquid/residue; impacts the weight limits of Satellite Accumulation Area (SAA) containers.
Chemical Reactivity Alkylating AgentRequires nitrile or neoprene gloves; penetrates standard latex rapidly.
Container Compatibility Glass or HDPEDo not use metal containers. Trace moisture causes hydrolysis, forming corrosive HCl/HI that will breach metal.

Standard Operating Procedure (SOP): Disposal Workflow

This methodology provides a step-by-step protocol for researchers to safely transition (2R)-1-Chloro-3-iodo-propan-2-ol from the active bench to EHS custody.

Step 1: Pre-Disposal Quenching & Preparation

  • Action: If the compound is present in a post-reaction mixture, ensure all reactive reagents (e.g., strong bases or nucleophiles used in the synthesis) are fully quenched.

  • Causality: Transferring unquenched, reactive mixtures into a sealed waste carboy can lead to exothermic reactions, gas evolution, and catastrophic container failure (over-pressurization).

  • Validation: Verify the mixture has returned to ambient room temperature (20-25°C) before proceeding.

Step 2: Primary Containment Selection

  • Action: Select a high-density polyethylene (HDPE) carboy or a heavy-walled glass bottle approved by your facility's EHS department.

  • Causality: HDPE and glass are chemically inert to halohydrins and dilute hydrohalic acids, ensuring long-term structural integrity during storage.

Step 3: Segregation and Transfer

  • Action: Working inside a certified chemical fume hood, transfer the waste into the designated Halogenated Organic Waste container. Use a compatible funnel to prevent spillage.

  • Rule: The halogen concentration in this waste stream must be clearly documented. Even trace amounts (>1%) of (2R)-1-Chloro-3-iodo-propan-2-ol classify the entire container as halogenated[2].

Step 4: RCRA-Compliant Labeling

  • Action: Immediately attach a hazardous waste tag to the container.

  • Requirement: Under the EPA's Resource Conservation and Recovery Act (RCRA), the label must explicitly state "Hazardous Waste" and list all chemical constituents [3]. Write "(2R)-1-Chloro-3-iodo-propan-2-ol" and the solvent matrix (e.g., Dichloromethane, Ethyl Acetate) with approximate percentages. Never use abbreviations.

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA at or near the point of generation. The container must sit inside a secondary containment tray capable of holding 110% of the container's volume.

  • Validation: Ensure the container is tightly capped when not actively receiving waste. Funnels left in open carboys violate EPA emission standards [3].

Step 6: EHS Handoff

  • Action: Submit a waste pickup request to your EHS department before the container reaches 90% capacity or the 90-day/180-day regulatory accumulation limit expires.

Waste Segregation Logic Pathway

The following diagram illustrates the decision-making process for routing (2R)-1-Chloro-3-iodo-propan-2-ol waste to ensure compliance and safety.

G Start Waste Generation: (2R)-1-Chloro-3-iodo-propan-2-ol Check Halogen Content Analysis (Chlorine & Iodine present) Start->Check Halogenated Route to Halogenated Waste Stream (Prevents Dioxin Formation) Check->Halogenated Halogens > 1% Containment Primary Containment: HDPE or Glass (No Metal) Halogenated->Containment Labeling RCRA Labeling: Mark 'Hazardous Waste' & List Constituents Containment->Labeling SAA Storage: Satellite Accumulation Area + Secondary Tray Labeling->SAA EHS EHS Pickup & High-Temperature Incineration SAA->EHS

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Incinerators. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Resource Conservation and Recovery Act (RCRA) Guidelines. Available at:[Link]

Sources

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